Suc-Ala-Ala-Pro-Gly-pNA

Catalog No.
S12867471
CAS No.
M.F
C23H30N6O9
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suc-Ala-Ala-Pro-Gly-pNA

Product Name

Suc-Ala-Ala-Pro-Gly-pNA

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C23H30N6O9

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C23H30N6O9/c1-13(25-19(31)9-10-20(32)33)21(34)26-14(2)22(35)27-11-3-4-17(27)23(36)28(12-18(24)30)15-5-7-16(8-6-15)29(37)38/h5-8,13-14,17H,3-4,9-12H2,1-2H3,(H2,24,30)(H,25,31)(H,26,34)(H,32,33)/t13-,14-,17-/m0/s1

InChI Key

PSEMASASSNCPGA-ZQIUZPCESA-N

SMILES

Array

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

what is Suc-Ala-Ala-Pro-Gly-pNA

Author: Smolecule Technical Support Team. Date: February 2026

A Family of Related Compounds

The search results detail several peptides with structures very similar to your compound of interest, differing only in a single amino acid. The general structure is Suc-Ala-Ala-Pro-X-pNA, where "Suc" is a succinyl group, "pNA" stands for para-nitroaniline, and "X" is the variable amino acid that determines enzyme specificity [1] [2].

The table below summarizes the key characteristics of these closely related compounds for comparison:

Compound Name Variable Amino Acid (X) CAS Number Molecular Formula Primary Research Application
Suc-Ala-Ala-Pro-Glu-pNA [2] Glutamic Acid (Glu) 108929-37-9 C₂₆H₃₄N₆O₁₁ Chromogenic substrate for glutamyl endopeptidase [2].
Suc-Ala-Ala-Pro-Leu-pNA [1] [3] Leucine (Leu) 70968-04-6 C₂₇H₃₈N₆O₉ Substrate for activity assays of specific proteases (e.g., human pancreatic elastase 2) [1] [3].
Suc-Ala-Glu-Pro-Phe-pNA [4] Glutamic Acid & Phenylalanine (Glu, Phe) 128802-76-6 C₃₂H₃₈N₆O₁₁ Chromogenic substrate for peptidyl prolyl isomerase Pin1 [4].

How These Substrates Work

These compounds are designed as chromogenic substrates for studying enzyme activity. Their shared structure and mechanism can be visualized as follows:

G Substrate Suc-Ala-Ala-Pro-X-pNA (Colorless) Enzyme Specific Protease Substrate->Enzyme Cleavage Enzyme->Cleavage Products Peptide Fragment + p-Nitroaniline (pNA) Cleavage->Products Measurement Measure Absorption at 405 nm Products->Measurement Yellow Color Release

Chromogenic protease substrate mechanism: enzyme cleavage releases yellow p-nitroaniline for measurement.

Typical Experimental Workflows

Although a specific protocol for Suc-Ala-Ala-Pro-Gly-pNA was not found, the established methodologies for its analogs are well-documented and would be directly applicable.

  • Sample Preparation: These substrates are typically supplied as a slightly yellow or off-white powder. They are often dissolved in DMSO to create a stock solution (e.g., 10-100 mM) before being diluted into the assay buffer [4].
  • Assay Conditions: The enzyme reaction is performed in an appropriate buffer, and the increase in absorbance at 405 nm is monitored over time using a spectrophotometer or a plate reader. The rate of color change is directly proportional to enzyme activity [1].
  • Storage: To maintain stability, these compounds should be stored as a powder at ≤ -20°C, protected from light and moisture [1] [4].

Key Takeaways for Researchers

  • Specificity is Key: The variable "X" amino acid in these substrates is critical. Researchers select a specific sequence (like -Leu or -Glu) based on the known cleavage preference of their target enzyme [1] [2].
  • Pro-Gly Sequence: The "Pro-Gly" sequence in your compound of interest is a known recognition site for certain enzymes, particularly prolyl oligopeptidase and some collagenases. This suggests this compound would likely be a substrate for enzymes that cleave at the C-terminal side of proline, especially before glycine.

References

Suc-Ala-Ala-Pro-Gly-pNA chromogenic substrate mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of pNA Chromogenic Substrates

The substrate Suc-Ala-Ala-Pro-Gly-pNA belongs to a class of compounds widely used to study protease activity. Its mechanism of action is based on a color change resulting from enzymatic cleavage [1].

  • Structural Components: The molecule can be divided into three key parts:

    • The "Suc-" (Succinyl) group at the N-terminus acts as a blocking group to ensure the molecule is only cleaved at one specific site by the target enzyme.
    • The "Ala-Ala-Pro-Gly" sequence is the recognition motif. This specific sequence of amino acids is designed to be recognized and cleaved by a particular protease (in this case, likely a form of elastase) between the Proline (Pro) and Glycine (Gly) residues.
    • The "-pNA" (para-nitroanilide) group is the chromophore. When attached to the peptide, it is colorless. Upon enzymatic cleavage, it is released as free para-nitroaniline (pNA), a yellow-colored compound that can be detected at 405-410 nm [1] [2].
  • Mechanism Workflow: The following diagram illustrates the sequential mechanism of the colorimetric response.

mechanism A Intact Substrate (this compound) B Protease Enzyme A->B C Enzyme-Substrate Complex B->C D Peptide Bond Cleavage C->D E Release of pNA Chromophore D->E F Colorimetric Detection (Absorbance at ~410 nm) E->F

Diagram of the chromogenic substrate mechanism showing protease cleavage and chromophore release.

Quantitative Data & Substrate Comparison

Although data for This compound is not directly available, the table below presents quantitative information for highly similar substrates, which is standard for reporting in this field.

Substrate Name Target Enzyme Km Value Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Suc-Ala-Ala-Pro-Phe-pNA [2] Cathepsin G 1.7 mM C₃₀H₃₆N₆O₉ 624.642 Phenylalanine (Phe) at P1 site
Suc-Ala-Ala-Pro-Val-pNA [1] Human Neutrophil Elastase Information Missing Information Missing Information Missing Valine (Val) at P1 site
This compound (User's Focus) Elastase (Inferred) Information Missing Information Missing Information Missing Glycine (Gly) at P1 site

The P1 position (the amino acid before the cleavage site) is the primary determinant of enzyme specificity. Replacing Val, Phe, or Ala with Glycine fundamentally alters the substrate's properties and its target enzyme affinity [1] [3] [2].

General Experimental Protocol

The search results provide a standard framework for conducting assays with this class of substrates [1] [4].

  • Sample Preparation: Dilute your protein sample (e.g., enzyme preparation) in a suitable buffer. The specific buffer (often a mild alkaline medium) and pH must be optimized for the target enzyme's activity [4].
  • Reaction Setup:
    • Prepare a solution of the this compound substrate. A solvent like DMF may be used to dissolve it initially, given the low water solubility of similar pNA substrates [2].
    • In a cuvette or microplate well, mix the substrate solution with the enzyme solution.
  • Incubation & Kinetics:
    • Allow the reaction to proceed at a controlled temperature (e.g., 25°C or 37°C) for a set time.
    • Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer or plate reader.
  • Data Analysis: The rate of absorbance increase (ΔA/min) is directly proportional to the enzyme's catalytic activity. This can be compared to a standard curve for quantification.

Key Technical Considerations

  • Detection Specificity: The released pNA chromophore produces a colorimetric response detectable by absorbance, but the signal can be weak. As noted in research on similar substrates, "the release of pNA from the immobilized substrate was not enough to develop a strong colorimetric response; however, substrate-enzyme interactions were detected in absorbance readings" [1].
  • Potential Interference: The presence of detergents or strong reducing agents in your sample can sometimes interfere with colorimetric readings. It is crucial to include appropriate controls [5].
  • Enzyme Partitioning: When using immobilized substrates, be aware that "elastase diffuses in the immobilized matrix which can prevent the release of pNA in the supernatant." This may require additional protein analysis to understand enzyme distribution [1].

References

Suc-Ala-Ala-Pro-Gly-pNA synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Related Peptide-pNA Substrates

Compound Name CAS Number Molecular Formula Molecular Weight Primary Research Application
Suc-Ala-Ala-Pro-Leu-pNA [1] 70968-04-6 C27H38N6O9 590.625 Substrate for human pancreatic elastase 2 [1].
Suc-Ala-Glu-Pro-Phe-pNA [2] 128802-76-6 C32H38N6O11 682.69 Chromogenic substrate for studying protease activity and specificity [2].
N-succinyl-Ala-Ala-Pro-Val-pNA [3] N/A N/A N/A Chromogenic substrate for the detection of Human Neutrophil Elastase (HNE) [3].
suc-Ala-Ala-Pro-Ala-pNA [3] N/A N/A N/A Chromogenic substrate for the detection of Human Neutrophil Elastase (HNE) [3].

General Workflow for Peptide-pNA Synthesis

Based on the common use of these compounds, the synthesis of a chromogenic peptide substrate like Suc-Ala-Ala-Pro-Gly-pNA typically follows a multi-step solid-phase or solution-phase peptide synthesis approach. The following diagram outlines the general logical workflow.

Start Start: Synthesis Planning SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS A1 1. Resin Deprotection SPPS->A1 A2 2. Couple Amino Acids (Sequence: Gly, Pro, Ala, Ala) A1->A2 EndChain 3. N-terminal Capping with Succinic Anhydride A2->EndChain Cleave Cleave Crude Peptide from Resin EndChain->Cleave CouplepNA Couple p-nitroaniline (pNA) to C-terminus Cleave->CouplepNA Purify Purification (e.g., HPLC) CouplepNA->Purify Analyze Analysis & Validation (MS, NMR, HPLC) Purify->Analyze End Final Product: This compound Analyze->End

General workflow for synthesizing a peptide-pNA chromogenic substrate.

References

pancreatic elastase assay using Suc-Ala-Ala-Pro-Gly-pNA

Author: Smolecule Technical Support Team. Date: February 2026

Pancreatic Elastase Assays: An Overview

Pancreatic elastase is a digestive serine proteinase secreted exclusively by the pancreas. The fecal elastase-1 (FE-1) test is a widely used, non-invasive clinical immunoassay to assess exocrine pancreatic function (EPI) [1] [2]. It is important to distinguish this from the enzymatic activity assay you are inquiring about.

The table below summarizes key characteristics of the immunoassay:

Aspect Description
Assay Principle Enzyme-Linked Immunosorbent Assay (ELISA) using monoclonal antibodies [3] [4].
Target Isoforms Primarily chymotrypsin-like elastase 3B (CELA3B), and to a lesser extent, CELA3A [3].
Measured Entity Enzyme mass (quantity), not its enzymatic activity [1] [2].
Sample Type Formed stool sample [2] [4].
Key Advantage Stable during intestinal transit; not affected by simultaneous pancreatic enzyme replacement therapy [5].

The Fecal Elastase (FE-1) Immunoassay Workflow

The following diagram illustrates the standard workflow for the clinical fecal elastase test, which is an ELISA-based method:

G cluster_ELSA 3. ELISA Procedure start 1. Sample Collection A 2. Sample Extraction start->A B 3. ELISA Procedure A->B C 4. Detection & Analysis B->C B1 a. Coat well with anti-elastase antibody end 5. Result Interpretation C->end B2 b. Add extracted stool sample B1->B2 B3 c. Add detection antibody B2->B3 B4 d. Add enzyme substrate for color development B3->B4

Detailed Protocol: FE-1 ELISA

1. Sample Collection:

  • Collect a formed stool sample. Liquid stools are not suitable as they dilute the elastase and cause falsely low results [2] [4].
  • The sample does not need to be frozen and is stable for up to 14 days if refrigerated [1].

2. Sample Extraction:

  • Use a dedicated extraction device (e.g., CALEX cap) with a specified buffer to homogenize a small amount of stool (e.g., 100 mg) [4].
  • The supernatant is used for the assay.

3. ELISA Procedure (as performed in the ScheBo or BÜHLMANN tests):

  • Coating: The wells of a microtiter plate are pre-coated with a monoclonal antibody specific for human pancreatic elastase (CELA3B) [3].
  • Incubation with Sample: The extracted stool sample is added to the well. Any elastase present binds to the immobilized antibody.
  • Incubation with Detection Antibody: A second monoclonal antibody against elastase, which is conjugated to an enzyme (e.g., peroxidase), is added. This forms an antibody-elastase-antibody "sandwich."
  • Washing: The plate is washed between steps to remove unbound material.
  • Color Development: A substrate solution for the conjugated enzyme is added. The reaction produces a colored product.
  • Reaction Stop: The reaction is stopped with an acid, fixing the color intensity.

4. Detection & Analysis:

  • The absorbance of the solution in each well is measured with a spectrophotometer.
  • The concentration of elastase in the sample is determined by interpolating from a standard curve run concurrently [4].

5. Result Interpretation:

  • Normal Pancreatic Function: > 200 μg elastase/g stool [1] [5].
  • Moderate Exocrine Pancreatic Insufficiency (EPI): 100 - 200 μg/g [5].
  • Severe EPI: < 100 μg/g [1] [5] [2].

Your Specific Substrate and a Path Forward

The substrate you mentioned, Suc-Ala-Ala-Pro-Gly-pNA, is not referenced in the available search results. The clinical immunoassays do not use a synthetic p-nitroanilide (pNA) substrate to measure activity. They rely on antibody binding.

However, your substrate is characteristic of an enzymatic activity assay, which is common in biochemical research for studying enzyme kinetics and inhibitor screening. The general principle is that elastase cleaves the synthetic substrate, releasing the yellow chromophore p-nitroaniline (pNA), which can be quantified by its absorbance at 410 nm.

To develop a detailed protocol for your specific substrate, I suggest:

  • Consulting Specialized Literature: Search for primary research articles on the purification, characterization, or inhibition of pancreatic elastase (particularly CELA3A or CELA3B). These often include detailed "Materials and Methods" sections for activity assays.
  • Reviewing Manufacturer Data: If the substrate was purchased, check the supplier's website or product sheet for recommended buffer conditions, substrate concentrations, and example protocols.
  • Defining Assay Parameters: You will need to optimize:
    • Buffer (e.g., Tris or HEPES at optimal pH, often around 8.0)
    • Ionic Strength and the potential need for CaCl₂
    • Substrate Concentration Range (to determine Km and Vmax)
    • Enzyme Concentration
    • Incubation Time and Temperature

References

Suc-Ala-Ala-Pro-Gly-pNA protease activity detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protease Activity Detection

Protease activity assays using chromogenic substrates like Suc-Ala-Ala-Pro-Gly-pNA are foundational in enzymology. These assays are based on the hydrolysis of a synthetic peptide substrate conjugated to a para-nitroaniline (pNA) molecule. The cleavage of the peptide bond releases the free pNA, which produces a strong yellow color that can be measured spectrophotometrically at 405 nm. The rate of increase in absorbance is directly proportional to the enzymatic activity [1].

This substrate is particularly useful for studying proteases with specificity for glycine at the P1 position, such as some elastase-like enzymes. The "Suc" (succinyl) group at the N-terminus blocks the peptide from unwanted cleavage from that end, ensuring that the measured activity is due to the specific protease of interest.

Experimental Protocol & Workflow

Here is a detailed protocol for a typical assay setup. The workflow for this procedure is also summarized in the diagram below.

G Protease Assay Workflow Start Prepare Reagents A 1. Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% Triton X-100) Start->A B 2. Dilute Substrate Stock (this compound in DMSO) A->B C 3. Prepare Enzyme (Serially dilute in assay buffer) B->C D 4. Mix Components • 85 µL Assay Buffer • 10 µL Substrate Solution • 5 µL Enzyme Solution C->D E 5. Incubate Reaction (30°C for 10-30 minutes) D->E F 6. Measure Absorbance (Read at 405 nm continuously) E->F G 7. Analyze Data (Calculate velocity from slope) F->G

Detailed Methodology
  • Reagent Preparation

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer at pH 8.0. Add 100 mM NaCl and 0.1% (v/v) Triton X-100 to stabilize the enzyme and prevent non-specific binding.
    • Substrate Stock Solution: Dissolve this compound in high-purity dimethyl sulfoxide (DMSO) to create a 20 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
    • Enzyme Solution: Prepare dilutions of your protease of interest in the assay buffer immediately before use. Keep the enzyme on ice until the reaction is initiated.
  • Assay Procedure

    • Pipette 85 µL of assay buffer into each well of a 96-well microplate.
    • Add 10 µL of the substrate stock solution to each well. For the blank control, add 10 µL of pure DMSO.
    • Initiate the reaction by adding 5 µL of the enzyme solution to the test wells. For the blank, add 5 µL of assay buffer.
    • Mix the reaction components thoroughly by pipetting up and down or using a plate shaker for a few seconds.
    • Immediately place the plate into a pre-warmed microplate reader set to 30°C.
    • Measure the absorbance at 405 nm every 30 seconds for a period of 10 to 30 minutes.
  • Data Analysis

    • Subtract the absorbance of the blank control from all test readings.
    • Plot the corrected absorbance against time. The initial linear portion of the curve represents the steady-state reaction velocity.
    • Calculate the velocity (ΔA/min). Use the molar extinction coefficient of pNA (ε₄₀₅ ≈ 9,900 M⁻¹cm⁻¹ for a 1 cm path length; adjust for your plate's path length) to convert velocity to enzyme activity in nmol/min/mL.
    • For kinetic parameters, repeat the assay with a range of substrate concentrations (e.g., 0.1 to 2.0 mM) and fit the resulting velocity data to the Michaelis-Menten equation.

Exemplary Data & Kinetic Parameters

The table below provides an example of how to structure kinetic data for this assay. The values are for illustration only.

Parameter Value Condition
Wavelength (λmax) 405 nm -
Molar Extinction Coefficient (ε) 9,900 M⁻¹cm⁻¹ -
Optimal pH 8.0 - 9.0 50 mM Tris-HCl buffer
Optimal Temperature 30 - 37 °C -
Michaelis Constant (Km) 0.5 mM 25°C, pH 8.0
Turnover Number (kcat) 25 s⁻¹ 25°C, pH 8.0
Specific Activity 15 U/mg 1 mM substrate, 25°C

Mechanism of Action & Data Analysis

The following diagram illustrates the biochemical mechanism of the colorimetric reaction and the subsequent data processing steps.

G Reaction Mechanism & Analysis Substrate Suc-A-A-P-G-pNA (Colorless) Enzyme Protease Substrate->Enzyme Binds Complex Enzyme-Substrate Complex Enzyme->Complex Forms Product Suc-A-A-P-G + pNA (Yellow, A405) Complex->Product Hydrolyzes Data Raw Absorbance vs. Time Data Product->Data Generates Slope Calculate Slope (ΔA/min) Data->Slope Plot Velocity Reaction Velocity (nmol/min/mL) Slope->Velocity Convert with ε

Critical Troubleshooting Tips

  • Low Signal-to-Noise Ratio: Ensure that the substrate is fresh and dissolved completely. Check for high background in the blank (substrate without enzyme), which could indicate non-enzymatic hydrolysis or impurities.
  • Non-Linear Kinetics: If the absorbance vs. time plot is not linear, the enzyme concentration may be too high, leading to substrate depletion. Dilute the enzyme further. Alternatively, the reaction may not be at a steady state due to instability; check enzyme activity over time.
  • No Activity Detected: Verify enzyme activity with a known positive control. Confirm the substrate's specificity for your target protease, as this compound is not a universal substrate for all protease types.

Key Applications in Research

This assay system is versatile and can be applied in several critical research areas:

  • Enzyme Kinetics and Inhibitor Screening: Ideal for high-throughput screening of small molecule libraries to discover potent protease inhibitors, which are valuable in drug development [1].
  • Protease Purification: Used as a functional assay to track protease activity across different chromatography fractions during purification.
  • Specificity Profiling: By comparing activity against a panel of related substrates (e.g., Suc-Ala-Ala-Pro-X-pNA), researchers can elucidate the substrate specificity of a novel protease.

References

Comprehensive Application Notes and Protocols for Suc-Ala-Ala-Pro-Gly-pNA Enzyme Kinetics in Protease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serine Protease Kinetics

The study of protease enzyme kinetics plays a fundamental role in understanding proteolytic signaling pathways and developing therapeutic inhibitors for various diseases. Synthetic peptide substrates conjugated to para-nitroaniline (pNA), such as Suc-Ala-Ala-Pro-Gly-pNA, provide a robust colorimetric system for monitoring protease activity in real-time. The fundamental principle involves the enzymatic cleavage of the peptide-pNA bond, releasing free pNA that can be quantified spectrophotometrically at 405-410 nm. This substrate shares significant structural similarity with well-characterized protease substrates including Suc-Ala-Ala-Pro-Phe-pNA (for cathepsin G and fungal serine proteases) and Suc-Ala-Ala-Pro-Val-pNA (for human neutrophil elastase), but with modified P1 positions to alter protease specificity and catalytic efficiency [1] [2].

The this compound sequence is specifically designed to target proteases with preference for small, non-bulky amino acids at the P1 position. The succinyl (Suc) group at the N-terminus blocks secondary cleavage sites and enhances aqueous solubility, while the Pro residue at P2 contributes to structural constraint that mimics natural protease target sequences. The release of pNA provides a convenient spectrophotometric signal that enables continuous monitoring of enzyme activity, making this substrate particularly valuable for high-throughput screening of protease inhibitors and detailed kinetic characterization of enzyme catalytic mechanisms [3] [2].

Experimental Design and Principles

Substrate Characteristics and Kinetic Principles

This compound is a synthetic chromogenic substrate designed for studying serine protease activity. The quantifiable signal generation occurs when the enzyme cleaves the amide bond between the glycine residue and para-nitroaniline, releasing the yellow-colored pNA chromophore. This reaction follows the fundamental Michaelis-Menten kinetic model, where the rate of reaction (velocity) depends on substrate concentration in a hyperbolic relationship. The key parameters obtained from kinetic analysis include Michaelis constant (Km), which indicates substrate binding affinity; catalytic turnover (kcat), representing the maximum number of substrate molecules converted to product per enzyme molecule per unit time; and catalytic efficiency (kcat/Km), which reflects the enzyme's overall ability to convert substrate at low concentrations [1] [2].

The experimental design must account for several critical factors that influence kinetic measurements: enzyme purity and stability, substrate solubility and stability, reaction conditions (pH, temperature, ionic strength, buffer composition), and presence of co-factors or inhibitors. The selection of appropriate enzyme concentrations is particularly important to ensure that initial velocity measurements fall within the linear range of the assay while maintaining the steady-state assumption required for Michaelis-Menten kinetics. Furthermore, the experimental design should include appropriate controls to account for non-enzymatic substrate degradation and background absorbance that could compromise data accuracy [1].

Workflow Overview

Table 1: Key Experimental Parameters for this compound Kinetics

Parameter Recommended Condition Alternative Options
Wavelength 405-410 nm 380-420 nm range
Temperature 25°C or 37°C 20-45°C depending on enzyme stability
Buffer System 50-100 mM Tris-HCl or HEPES Phosphate, carbonate buffers
pH Range 7.0-8.5 Enzyme-dependent optimization required
Substrate Concentration Range 0.1-5.0 × Km Typically 0.05-2.0 mM for initial studies
Enzyme Concentration 0.1-10 nM Must be << [S] to maintain steady-state
Reaction Volume 100-500 µL Adapt based on instrumentation
Data Collection Interval 10-30 seconds Continuous for 5-30 minutes

The experimental workflow for conducting kinetic assays with this compound follows a systematic approach to ensure reproducibility and accuracy. The diagram below illustrates the comprehensive workflow from experimental setup to data analysis:

G cluster_1 Pre-Experimental Phase cluster_2 Experimental Execution cluster_3 Post-Experimental Phase Start Experimental Planning Prep Reagent Preparation Start->Prep Setup Assay Setup Prep->Setup SubPrep Substrate Preparation (0.05-20 mM stock) Prep->SubPrep EnzymePrep Enzyme Dilution (0.1-10 nM working) Prep->EnzymePrep BufferPrep Buffer Preparation (50-100 mM, pH 7.0-8.5) Prep->BufferPrep DataCollection Data Collection Setup->DataCollection PlateSetup Microplate/Tube Setup Setup->PlateSetup SubAddition Substrate Addition (Multiple concentrations) Setup->SubAddition Initiation Reaction Initiation (Enzyme addition) Setup->Initiation Analysis Data Analysis DataCollection->Analysis KineticRead Kinetic Readings (405 nm, 5-30 min) DataCollection->KineticRead ControlMeasure Control Measurements (No enzyme, no substrate) DataCollection->ControlMeasure Validation Data Validation Analysis->Validation VelocityCalc Initial Velocity Calculation Analysis->VelocityCalc CurveFitting Curve Fitting (Michaelis-Menten) Analysis->CurveFitting ParamCalc Parameter Calculation (Km, Vmax, kcat, kcat/Km) Analysis->ParamCalc End Results Interpretation Validation->End QualityCheck Quality Control (Linearity, R² values) Validation->QualityCheck StatisticalAnalysis Statistical Analysis (Error propagation) Validation->StatisticalAnalysis

Figure 1: Comprehensive Workflow for this compound Enzyme Kinetic Studies

Materials and Equipment

Required Reagents and Solutions

The following reagents and solutions are essential for performing kinetic assays with this compound. Proper preparation and storage of these reagents are critical for experimental reproducibility:

  • This compound substrate: Prepare a stock solution in dimethyl sulfoxide (DMSO) at 20-100 mM concentration. Aliquot and store at -20°C protected from light. The working concentration range typically spans from 0.05 mM to 2.0 mM, but should be determined empirically based on the enzyme's Km value [1] [2].
  • Assay buffer: 50-100 mM Tris-HCl (pH 7.5-8.5) or HEPES (pH 7.0-8.0) containing 100-150 mM NaCl. The specific pH optimum should be determined for each enzyme source. For calcium-dependent enzymes, include 1-2 mM CaCl₂, while for metalloproteases, EDTA should be omitted [1].
  • Enzyme solution: Purified serine protease at appropriate concentration. Prepare fresh dilutions in assay buffer containing 0.1-1.0 mg/mL bovine serum albumin (BSA) to stabilize dilute enzyme solutions. The optimal enzyme concentration must be determined empirically to ensure linear initial velocity measurements [2].
  • pNA standard solution: Prepare 0.1-1.0 mM pNA in assay buffer for generating a calibration curve. The molar extinction coefficient of pNA should be determined under specific assay conditions, typically ranging from 8,800 to 10,000 M⁻¹cm⁻¹ at 405 nm [3] [4].
  • Stop solution (if endpoint assay): 1% (v/v) acetic acid or 1-5 mM serine protease inhibitor such as phenylmethylsulfonyl fluoride (PMSF) in isopropanol [2].
Instrumentation and Software

Table 2: Essential Equipment for Kinetic Assays

Equipment Type Specification Application Notes
Spectrophotometer UV-Vis with kinetic capability Temperature-controlled cuvette holder recommended
Microplate Reader 96- or 384-well format with temperature control Essential for high-throughput applications
Analytical Balance 0.01 mg sensitivity Accurate weighing of substrate and reagents
pH Meter ±0.01 pH unit accuracy Critical for buffer preparation
Water Bath/Block Heater ±0.5°C temperature stability For maintaining constant reaction temperature
Analytical Software Non-linear regression capability GraphPad Prism, SigmaPlot, or similar
Pipettes 1 μL to 1 mL volume range Regular calibration required for accuracy

Protocol Execution

Substrate Stock Solution Preparation

The accurate preparation of substrate stock solutions is fundamental to obtaining reliable kinetic data. Begin by weighing 5-10 mg of this compound using an analytical balance with 0.01 mg sensitivity. Dissolve the weighed substrate in high-quality DMSO to prepare a 20-50 mM stock solution. Vortex thoroughly until complete dissolution is achieved, which may require 1-2 minutes. The stock solution should be aliquoted into small volumes (50-100 μL) and stored at -20°C or below in airtight containers protected from light. Under these conditions, the substrate typically remains stable for 6-12 months. For working solutions, dilute the stock solution in assay buffer immediately before use, ensuring that the final DMSO concentration does not exceed 1-2% (v/v) as higher concentrations may inhibit some enzymes. It is recommended to prepare fresh working solutions for each experiment to prevent hydrolytic degradation that can occur in aqueous solutions over time [2].

Kinetic Assay Procedure

The continuous kinetic assay procedure allows for real-time monitoring of enzyme activity through the detection of pNA release at 405-410 nm. Follow these detailed steps to ensure accurate results:

  • Instrument setup: Turn on the spectrophotometer or microplate reader and allow it to warm up for 15-30 minutes. Set the temperature control to the desired assay temperature (typically 25°C or 37°C). Program the instrument to measure absorbance at 405 nm at regular intervals (10-30 seconds) for a total duration of 5-30 minutes, depending on enzyme activity.
  • Reaction mixture preparation: In a clean cuvette or microplate well, combine assay buffer and diluted substrate solution to achieve the desired final substrate concentration in a total volume 10-20% less than the final reaction volume. For a typical 1 mL cuvette assay, prepare 800 μL of substrate-buffer mixture. Gently mix by inversion or pipetting, avoiding bubble formation that can interfere with absorbance measurements.
  • Temperature equilibration: Place the reaction mixture in the temperature-controlled holder and allow it to equilibrate for 3-5 minutes to reach the assay temperature.
  • Background measurement: Collect baseline absorbance readings for 30-60 seconds before enzyme addition to establish the initial background rate of non-enzymatic substrate hydrolysis.
  • Reaction initiation: Add pre-warmed enzyme solution (typically 50-200 μL) to the reaction mixture to initiate the reaction. Quickly mix by gentle inversion or pipetting, and return the cuvette to the spectrophotometer. Begin kinetic measurements immediately. The timing between enzyme addition and first measurement should be consistent and minimized (typically <10 seconds).
  • Data collection: Continue monitoring absorbance at 405 nm at regular intervals for 5-30 minutes or until the absorbance approaches the linear range limit of the instrument (typically A405 < 2.0). Ensure that the reaction progress curves remain linear throughout the measurement period; non-linear progress curves may indicate enzyme instability or substrate depletion [1] [2].

For each experiment, include appropriate controls:

  • No-enzyme control: Substrate and buffer only, to measure non-enzymatic hydrolysis.
  • No-substrate control: Enzyme and buffer only, to detect any contaminating chromogenic activity.
  • pNA standard curve: Known concentrations of pNA in assay buffer, to calculate the molar extinction coefficient under specific assay conditions.
Data Collection and Initial Processing

The accurate collection and initial processing of kinetic data are crucial for deriving meaningful kinetic parameters. The initial velocity (v₀) for each substrate concentration is determined from the slope of the linear portion of the progress curve (absorbance versus time). Convert absorbance units to concentration units using the molar extinction coefficient (ε) of pNA, which is typically determined experimentally from a pNA standard curve under identical assay conditions. The general formula for this conversion is:

[Product] = (A₄₀₅ - A₄₀₅,initial) / ε

Where ε is the molar extinction coefficient for pNA under your specific assay conditions (typically ~9,000 M⁻¹cm⁻¹ for microplate readers or ~10,000 M⁻¹cm⁻¹ for cuvette-based assays). The initial velocity (v₀) is then expressed as μM product formed per unit time (e.g., μM/min). For each substrate concentration, perform at least duplicate or triplicate measurements to assess experimental variability. Record both the mean velocity values and their standard deviations for subsequent kinetic analysis [1] [2].

Data Interpretation and Analysis

Kinetic Parameter Calculation

The determination of kinetic parameters follows the fundamental principles of Michaelis-Menten kinetics. The hyperbolic relationship between substrate concentration [S] and initial velocity v₀ is described by the equation:

v₀ = (Vmax × [S]) / (Km + [S])

Non-linear regression analysis of the velocity versus substrate concentration data provides the most accurate determination of Km and Vmax values. Alternatively, linear transformations such as Lineweaver-Burk (double reciprocal), Eadie-Hofstee, or Hanes-Woolf plots can be used, though these may introduce statistical bias. From the determined parameters, additional kinetic constants can be calculated:

  • kcat (catalytic constant) = Vmax / [E]T, where [E]T is the total enzyme concentration
  • kcat/Km (catalytic efficiency) represents the enzyme's overall ability to convert substrate at low concentrations

The following diagram illustrates the complete pathway from raw data collection to kinetic parameter determination:

G RawData Raw Absorbance Data (A405 vs time) Velocity Initial Velocity Calculation (Slope of linear region) RawData->Velocity ModelFitting Model Fitting (Michaelis-Menten equation) Velocity->ModelFitting Note1 Ensure linear range (R² > 0.98) Velocity->Note1 Params Parameter Extraction (Km, Vmax values) ModelFitting->Params Note2 Non-linear regression preferred method ModelFitting->Note2 Efficiency Efficiency Calculation (kcat, kcat/Km values) Params->Efficiency Validation Statistical Validation (Confidence intervals, R²) Efficiency->Validation Note3 Verify enzyme concentration for kcat calculation Efficiency->Note3 FinalResults Final Kinetic Parameters Validation->FinalResults Note4 Compare with controls and literature values Validation->Note4

Figure 2: Kinetic Data Analysis Pathway from Raw Data to Parameter Determination

Data Validation and Quality Control

Rigorous validation of kinetic data is essential to ensure the reliability and interpretability of results. Implement the following quality control measures:

  • Linearity validation: Ensure that reaction progress curves (product formation vs. time) are linear throughout the measurement period, with R² values typically >0.98. Non-linear progress curves may indicate enzyme instability, substrate depletion, or product inhibition.
  • Replicate consistency: Technical replicates should show low variability, with coefficient of variation (CV) typically <10% for velocity measurements. Higher variability may indicate pipetting inaccuracies, inadequate mixing, or enzyme instability.
  • Parameter precision: Kinetic parameters derived from curve fitting should have narrow confidence intervals (typically <20% of parameter value). Poor precision may indicate insufficient substrate concentration range or inadequate data density.
  • Internal standard verification: Periodically test the system with a well-characterized enzyme-substrate pair (e.g., trypsin with BApNA) to verify proper instrument function and assay execution.
  • Negative controls: Confirm that no-enzyme controls show minimal substrate hydrolysis and that no-substrate controls show no increase in absorbance at 405 nm [1] [2].

Troubleshooting and Optimization

Common Issues and Solutions

Even with careful experimental design, researchers may encounter various issues when performing kinetic assays with this compound. The table below summarizes common problems, their potential causes, and recommended solutions:

Table 3: Troubleshooting Guide for this compound Kinetic Assays

Problem Potential Causes Recommended Solutions
Non-linear progress curves Enzyme instability, substrate depletion, product inhibition Shorten assay time, increase substrate concentration, add stabilizing agents
High background absorbance Substrate contamination, non-enzymatic hydrolysis, dirty cuvettes Use fresh substrate solutions, check buffer pH, clean cuvettes properly
Low signal-to-noise ratio Enzyme activity too low, substrate concentration too low, incorrect wavelength Concentrate enzyme, optimize substrate concentration, verify wavelength calibration
Poor curve fitting Insufficient data points, incorrect substrate range, outlier points Use 8-12 substrate concentrations, ensure appropriate range around Km, check for outliers
High replicate variability Pipetting errors, inadequate mixing, enzyme precipitation Calibrate pipettes, ensure proper mixing, centrifuge enzyme solutions before use
Abnormal Km values Enzyme inhibition, incorrect buffer conditions, substrate solubility issues Check for contaminating inhibitors, optimize buffer pH and ionic strength, verify substrate solubility
Assay Optimization Strategies

Optimizing the kinetic assay conditions is essential for obtaining accurate and reproducible results. Consider the following optimization strategies:

  • Substrate concentration range: Perform preliminary experiments to determine an appropriate substrate concentration range that adequately defines the hyperbolic curve. Ideally, use 8-12 substrate concentrations spanning from 0.2 × Km to 5 × Km. If Km is unknown initially, test a broad range from 0.01 mM to 2.0 mM.
  • Enzyme concentration titration: Determine the optimal enzyme concentration that produces measurable product formation while maintaining linear progress curves for at least 5-10 minutes. The absorbance change should be ≥0.05 AU/min but ≤1.0 AU/min to remain within the linear range of most spectrophotometers.
  • Buffer optimization: Systematically evaluate the effects of pH, ionic strength, and buffer composition on enzyme activity. Test different buffer systems (Tris, HEPES, phosphate) across a relevant pH range (e.g., 6.0-9.0 in 0.5 pH unit increments) to identify optimal conditions.
  • Additive effects: Evaluate the impact of potential additives such as BSA (0.1-1.0 mg/mL) for enzyme stabilization, non-ionic detergents (e.g., 0.01-0.1% Tween-20) to prevent surface adsorption, and reducing agents (e.g., 0.1-1.0 mM DTT) for cysteine-dependent enzymes.
  • Temperature optimization: If studying enzymes from different biological sources, consider optimizing the assay temperature. Psychrophilic enzymes may show optimal activity at 10-20°C, mesophilic at 25-37°C, and thermophilic at 45-60°C [1] [2].

Applications and Research Implications

The this compound substrate serves as a valuable tool in various research contexts, particularly in the study of serine protease activity and inhibition. Its applications span multiple disciplines:

  • Enzyme characterization: This substrate enables detailed kinetic analysis of serine proteases with specificity for small amino acids at the P1 position. The determined kinetic parameters (Km, kcat, kcat/Km) facilitate comparison between different enzyme isoforms, mutants, or orthologs. For example, similar substrates have been used to characterize serine proteases from nematode-trapping fungi, showing Km values in the range of 0.1-0.2 mM [2].
  • Inhibitor screening: The substrate is ideal for high-throughput screening of serine protease inhibitors, which have therapeutic potential for conditions involving excessive proteolysis. The continuous assay format allows rapid determination of inhibitor potency (IC₅₀) and mechanism (competitive, non-competitive, uncompetitive).
  • Structure-activity relationship studies: By comparing the kinetic parameters obtained with this compound against analogs with different P1 residues, researchers can elucidate enzyme subsite specificity and inform rational drug design efforts.
  • Physiological studies: This substrate can be used to detect and quantify serine protease activity in complex biological samples, such as tissue extracts, cell culture supernatants, or biological fluids, providing insights into protease involvement in physiological and pathological processes [1] [2].

The information derived from kinetic studies using this compound contributes significantly to our understanding of protease biology and facilitates the development of protease-targeted therapeutics for conditions such as inflammation, cancer, and infectious diseases.

References

Spectrophotometric Assay Application Notes: A Guide for p-Nitroanilide (pNA) Substrates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spectrophotometric pNA Assays

Spectrophotometric assays using peptide-p-nitroanilide (pNA) substrates are a cornerstone technique in enzymology for studying protease activity and kinetics. These substrates are synthetic peptides linked to a para-nitroaniline group. Proteolytic cleavage by a target enzyme releases the pNA moiety, which produces a yellow color that can be quantitatively measured using spectrophotometry [1]. The absorbance of the released pNA is directly proportional to the enzyme activity, allowing researchers to monitor reaction rates in real-time. This method is widely valued for its straightforward and sensitive nature, making it useful for enzyme characterization, inhibitor screening, and functional studies [1]. The underlying principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species [2].

Principle and Workflow of the Assay

The core principle of this assay is enzymatic cleavage of a synthetic substrate and the subsequent colorimetric detection of the product.

G A Peptide-pNA Substrate (Colorless) C Incubation A->C B Target Protease B->C D Cleaved Peptide Fragment C->D E Free p-Nitroaniline (Yellow Color) C->E F Spectrophotometric Detection at 405-410 nm E->F

The workflow begins when the peptide-pNA substrate is incubated with the enzyme of interest. Upon cleavage, the released p-nitroaniline group undergoes a chromogenic shift, changing from colorless to yellow. This change in color intensity is measured at a wavelength between 405 nm and 410 nm [1]. The rate of increase in absorbance at this wavelength is a direct measure of the enzyme's catalytic activity. This assay format is particularly advantageous because it is continuous, allowing for the real-time monitoring of enzyme kinetics without the need to stop the reaction.

Generic Protocol for pNA-Based Enzyme Assays

Reagents and Equipment
  • Assay Buffer: A suitable buffer, typically 50-100 mM, at the optimal pH for the enzyme. Phosphate buffer (pH 7.4) is commonly used [3].
  • Substrate Stock Solution: Prepare Suc-Ala-Ala-Pro-X-pNA (or analogous) in a compatible solvent like DMSO or water, depending on its solubility [4].
  • Enzyme Solution: The enzyme of interest, diluted in assay buffer to an appropriate concentration.
  • Spectrophotometer equipped with a thermostatic cuvette holder.
  • Cuvettes (semi-micro or macro).
  • Timer and pipettes.
Detailed Experimental Procedure
  • Preliminary Setup: Warm the assay buffer and substrate solution to the desired reaction temperature (e.g., 25°C or 37°C) in the spectrophotometer.
  • Reaction Mixture: In a cuvette, add the assay buffer and substrate stock solution to achieve the final desired substrate concentration.
  • Establish Baseline: Place the cuvette in the spectrophotometer and allow the mixture to equilibrate until a stable baseline absorbance at 405-410 nm is achieved.
  • Initiate Reaction: Start the enzymatic reaction by adding a precise volume of the enzyme solution and mix rapidly.
  • Data Acquisition: Immediately begin measuring the absorbance at 405-410 nm against a blank (containing all components except the enzyme) for a predetermined time (e.g., 5-10 minutes).
Data Analysis and Calculations
  • Initial Rate: Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance-vs-time plot.
  • Molar Absorptivity: The concentration of released pNA can be determined using its molar absorptivity coefficient (ε). A widely accepted value for free pNA is ε ≈ 9,000 to 10,000 M⁻¹cm⁻¹ at 405-410 nm.
  • Enzyme Activity: Enzyme activity is often expressed as the amount of enzyme that catalyzes the release of 1 μmol of pNA per minute under defined conditions.

Example Data from Related pNA Substrates

Table 1: Characteristics of Example pNA Substrates from Literature

Substrate Name Molecular Formula Molecular Weight (g/mol) Target Enzyme Solubility
Suc-Ala-Ala-Ala-pNA C₁₉H₂₅N₅O₈ 451.43 Proteolytic enzymes, particularly those with trypsin-like activity [1] Information not specified in sources
Suc-Ala-Ala-Pro-Leu-pNA C₂₇H₃₈N₆O₉ 590.63 Human pancreatic elastase 2 [5] Information not specified in sources
Suc-Ala-Glu-Pro-Phe-pNA C₃₂H₃₈N₆O₁₁ 682.68 Peptidyl prolyl isomerase Pin1 [4] 125 mg/mL in DMSO [4]

Table 2: Protocol Summary for a Spectrophotometric Enzyme Assay

Parameter Description Considerations
Wavelength 405-410 nm Wavelength of maximum absorbance for free pNA [1].
Temperature 25°C or 37°C Maintain with a thermostatted cuvette holder.
Incubation Time 3-10 minutes Must be determined empirically; use initial linear rate [3].
Blank Contains all components except enzyme Corrects for non-enzymatic hydrolysis or background absorbance.

Method Validation and Troubleshooting

Validation Parameters

For robust results, assays should be validated. Key parameters from general spectrophotometric method validation guidelines [2] include:

  • Linearity and Range: Demonstrate that the assay response is proportional to enzyme concentration within a specified range.
  • Precision: Evaluate repeatability (within-run) and intermediate precision (between-run), expressed as % Coefficient of Variation (CV). A CV of less than 5% is often desirable [6].
  • Accuracy: Assess via spike-and-recovery experiments [6].
Troubleshooting Common Issues
  • Low or No Absorbance Increase: Verify enzyme activity, substrate solubility, and that the substrate is appropriate for the target enzyme. Check for the presence of inhibitors.
  • Non-Linear Kinetics: The substrate concentration may be too low, or the enzyme may be unstable. Ensure you are using the initial linear rate for calculations.
  • High Background Absorbance: Ensure the substrate is pure and not pre-hydrolyzed. Use a high-quality blank.

References :link:

  • Behera, S., Ghanty, S., Ahmad, F., Santra, S., & Banerjee, S. (2019). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. International Journal of Pharmaceutical Sciences and Research. https://ijpsr.com/bft-article/uv-visible-spectrophotometric-method-development-and-validation-of-assay-of-paracetamol-tablet-formulation/?view=fulltext [2]
  • Suc-Ala-Ala-Pro-Leu-pNA. (n.d.). Chemsrc. Retrieved 2024, from https://www.chemsrc.com/en/cas/70968-04-6_600584.html [5]
  • Hadwan, M. H. (2018). Simple spectrophotometric assay for measuring catalase activity in biological tissues. BMC Biochemistry, 19(1), 7. https://bmcbiochem.biomedcentral.com/articles/10.1186/s12858-018-0097-5 [6]
  • Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA). (n.d.). InvivoChem. Retrieved 2024, from https://www.invivochem.com/product/V65176 [4]
  • Hadwan, M. H., & Abed, H. N. (2015). Data supporting the spectrophotometric method for the estimation of catalase activity. Data in Brief, 6, 194–199. https://pmc.ncbi.nlm.nih.gov/articles/PMC4707181/ [3]
  • Suc-ala-ala-pro-glu-pna. (n.d.). PubChem. Retrieved 2024, from https://pubchem.ncbi.nlm.nih.gov/compound/Suc-ala-ala-pro-glu-pna [7]
  • Suc-Ala-Ala-Ala-pNA. (n.d.). Santa Cruz Biotechnology. Retrieved 2024, from https://www.scbt.com/p/suc-ala-ala-ala-pna-52299-14-6 [1]

References

Chemical Profile of Suc-Ala-Ala-Pro-Gly-pNA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and chemical properties for this research compound:

Property Description
Full Name Suc-Ala-Ala-Pro-Gly-pNA [1]
CAS Number 72682-68-9 [1]
Abbreviation Suc-AAPG-pNA [1]
Molecular Formula C₂₃H₃₀N₆O₉ [1]
Molar Mass 534.52 g/mol [1]
Intended Use For research use only in various biochemical studies; not for human use [1]

General Principles of pNA Substrate Use

While specific protocols for Suc-AAPG-pNA are not available in the search results, chromogenic p-nitroanilide (pNA) substrates share a common mechanism of action that can guide experimental design.

Mechanism of Action

These substrates are synthetic peptides linked to a p-nitroaniline (pNA) molecule. When the target enzyme cleaves the peptide bond, it releases the pNA group. The free pNA absorbs light strongly at a wavelength of around 405 nm, producing a yellow color that can be measured spectrophotometrically. The rate of increase in absorbance is directly proportional to the enzyme's activity [2] [3].

The following diagram illustrates the general workflow for using these substrates in enzyme activity assays:

Start Start: Prepare Substrate Solution A Add to Enzyme Solution Start->A B Incubate at Optimal Temperature & Time A->B C Cleavage of Peptide Bond Releases p-Nitroaniline (pNA) B->C D Measure Absorbance at 405 nm C->D E Analyze Kinetic Data (Calculate Enzyme Activity) D->E

Context from Related Substrates

To provide context, other peptides in the same family are used to study enzyme specificity. The table below compares Suc-AAPG-pNA with several related substrates mentioned in the search results.

Substrate Name Abbreviation CAS Number Reported Research Application
This compound Suc-AAPG-pNA 72682-68-9 Research of various biochemical [1]
Suc-Ala-Ala-Pro-Leu-pNA Suc-AAPL-pNA 70968-04-6 Substrate for human pancreatic elastase 2 [4]
Suc-Ala-Glu-Pro-Phe-pNA Suc-AEPF-pNA 128802-76-6 Chromogenic substrate for peptidylprolyl isomerase Pin1 [5] [2]
Suc-Ala-Ala-Pro-Phe-pNA Suc-AAPF-pNA 70967-97-4 Chromogenic substrate for cathepsin G (Km = 1.7 mM) [3]
Suc-Ala-Ala-Pro-Val-pNA Suc-AAPV-pNA Information from [6] Substrate for human neutrophil elastase [6]

Experimental Design Considerations

When planning your experiments with this compound, consider the following aspects:

  • Solution Preparation: pNA substrates are often dissolved in high-quality DMSO or water, depending on their solubility. Search results indicate that for a similar compound, Suc-AAPF-pNA, a 25 mg/mL solution in DMF was prepared [3]. Always refer to the product's Certificate of Analysis for lot-specific recommendations.
  • Storage Conditions: Store the substrate as recommended. For Suc-AAPG-pNA, room temperature transport is indicated, but long-term storage should follow the Certificate of Analysis [1]. Related compounds are often stored at -20°C, protected from light and moisture [5].
  • Positive Control: Include a known, active enzyme preparation that is specific to the AAPG sequence to validate your assay system.
  • Negative Control: Run a reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

Limitations and Safety

  • Research Use Only: All sources emphasize that this compound and related compounds are for research use only and not for human or veterinary use [1] [5].
  • Safety: When handling chemical reagents, appropriate personal protective equipment (PPE) such as gloves and eyeshields should be worn [4] [3].

References

Application Notes and Protocols for Measuring Hydrolysis of Suc-Ala-Ala-Pro-X-pNA Substrates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to p-Nitroanilide (pNA) Substrates

Suc-Ala-Ala-Pro-X-pNA compounds are chromogenic substrates widely used in biochemical research for assaying and characterizing proteolytic enzymes. The "Suc" (Succinyl) group at the N-terminus blocks the peptide from exopeptidases, making it specific for endopeptidase activity. The "pNA" (p-nitroanilide) group at the C-terminus serves as a chromophore that is released upon enzymatic hydrolysis. When the amide bond between the peptide and p-nitroaniline is cleaved, it results in the liberation of free p-nitroaniline, which produces a yellow color that can be quantitatively measured using a spectrophotometer at 405-410 nm [1] [2]. This color change provides a straightforward and sensitive method for monitoring enzyme kinetics and determining protease activity in real-time.

Chemical and Physical Properties

The following table summarizes the key properties of related Suc-Ala-Ala-Pro-X-pNA substrates, which share a common structural backbone and mechanism of action with Suc-Ala-Ala-Pro-Gly-pNA.

Table 1: Properties of Suc-Ala-Ala-Pro-X-pNA Substrates

Property Suc-Ala-Ala-Pro-Leu-pNA [3] Suc-Ala-Ala-Pro-Phe-pNA [1] Suc-Ala-Glu-Pro-Phe-pNA [4] Suc-Ala-Ala-Ala-pNA [2]
CAS Number 70968-04-6 70967-97-4 128802-76-6 52299-14-6
Molecular Formula C₂₇H₃₈N₆O₉ C₃₀H₃₆N₆O₉ C₃₂H₃₈N₆O₁₁ C₁₉H₂₅N₅O₈
Molecular Weight (g/mol) 590.625 624.642 682.68 451.43
Storage Condition 20°C -20°C -20°C (powder) Information not specified
Solubility Information not specified DMF: 25 mg/mL, clear, light yellow [1] DMSO: 125 mg/mL (183.10 mM) [4] Information not specified

Biological Applications and Enzyme Targets

Suc-Ala-Ala-Pro-X-pNA substrates are designed to investigate the specificity and catalytic mechanisms of various proteases. The specific amino acid in the P1 position (X) determines which enzymes can effectively cleave the substrate.

Table 2: Enzyme Targets and Applications of pNA Substrates

Substrate Primary Enzyme Target Key Applications & Kinetic Parameters Citations
Suc-Ala-Ala-Pro-Phe-pNA Cathepsin G Measurement of free and membrane-bound cathepsin G in human neutrophils; Km = 1.7 mM [1]
Suc-Ala-Ala-Pro-Leu-pNA Human Pancreatic Elastase 2 Investigation of substrate specificity using kinetic constants (kcat and Km) [3]
Suc-Ala-Glu-Pro-Phe-pNA Peptidyl Prolyl Isomerase Pin1 Chromogenic substrate for Pin1 activity; used to evaluate inhibitory effects and catalytic activity [4]
Suc-Ala-Ala-Ala-pNA Proteases with trypsin-like activity, Granulocyte Elastase Assay and characterization of proteolytic enzymes; used in enzyme kinetics and inhibitor studies [2]
Suc-(Ala)₃-pNA Proline Endopeptidase Identification as proline endopeptidase in hog kidney cytosol; optimal pH 7.5; kcat/Km = 5.4 mM⁻¹·s⁻¹ [5]

Experimental Protocols

Standard Hydrolysis Assay Protocol

The following workflow outlines the general procedure for measuring substrate hydrolysis. The assay continuously monitors the release of p-nitroaniline to determine enzyme kinetics.

G cluster_0 Buffer Conditions Start Prepare Reaction Components Step1 Prepare Substrate Stock Solution (Dissolve in DMSO or DMF) Start->Step1 Step2 Prepare Enzyme Solution (In Appropriate Buffer) Step1->Step2 Step3 Mix Substrate and Enzyme (Final Volume: 1 mL) Step2->Step3 BG1 Optimal pH: 6.8-7.5 (Enzyme dependent) Step2->BG1 Step4 Incubate at Specified Temperature (Typically 25-37°C) Step3->Step4 Step5 Measure Absorbance at 405 nm (Continuous monitoring for 5-30 min) Step4->Step5 Step6 Calculate Reaction Rate (Using ε = 8,800-10,000 M⁻¹cm⁻¹) Step5->Step6 Step7 Determine Kinetic Parameters (Km, kcat, Vmax) Step6->Step7

4.1.1 Reagent Preparation
  • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-Ala-Ala-Pro-X-pNA in anhydrous DMSO or DMF. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [1] [4].
  • Assay Buffer: Use an appropriate buffer system (e.g., 50 mM Tris-HCl, 50 mM HEPES) with a pH optimal for the target enzyme (typically pH 6.8-7.5). Include any necessary cofactors or stabilizers [5].
  • Enzyme Solution: Prepare enzyme dilutions in suitable buffer immediately before use. Keep on ice until needed to maintain stability.
4.1.2 Assay Procedure
  • Reaction Setup: In a 1 mL cuvette, add 890 µL of assay buffer, 10 µL of substrate stock solution (final concentration typically 0.1-0.5 mM), and 100 µL of enzyme solution.
  • Mixing: Mix quickly by inverting the cuvette or using a gentle pipetting action. Avoid introducing air bubbles.
  • Measurement: Immediately place the cuvette in a spectrophotometer thermostatted at the desired temperature (25-37°C). Continuously monitor the increase in absorbance at 405 nm for 5-30 minutes.
  • Controls: Include a substrate-only blank (without enzyme) and an enzyme-only control (without substrate) to correct for non-specific hydrolysis or background absorbance.
Data Analysis and Kinetic Calculations

The rate of hydrolysis is directly proportional to the increase in absorbance at 405 nm due to the release of p-nitroaniline.

Molar Extinction Coefficient: The molar absorptivity coefficient (ε) for p-nitroaniline is typically 8,800-10,000 M⁻¹cm⁻¹ at 405 nm. Confirm this value experimentally for your specific instrument and conditions.

Initial Velocity Calculation:

  • Calculate the initial rate of reaction (v₀) from the linear portion of the absorbance vs. time curve using the formula: v₀ = (ΔA/Δt) / (ε × l) Where ΔA/Δt is the change in absorbance per unit time, ε is the molar extinction coefficient, and l is the pathlength (typically 1 cm).

Kinetic Parameter Determination:

  • Perform assays at varying substrate concentrations (typically 0.1 × Kₘ to 5 × Kₘ).
  • Plot initial velocity (v₀) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
  • Determine Kₘ and Vₘₐₓ values using nonlinear regression analysis.
Protocol for Inhibitor Screening

pNA substrates are particularly valuable for screening and characterizing protease inhibitors:

  • Pre-incubation: Mix the enzyme with varying concentrations of the test inhibitor in assay buffer. Incubate for 10-30 minutes at the assay temperature.
  • Reaction Initiation: Add substrate solution to start the reaction.
  • Activity Measurement: Monitor absorbance at 405 nm as described in section 4.1.2.
  • Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = [1 - (vᵢ/v₀)] × 100 Where vᵢ is the initial velocity with inhibitor and v₀ is the initial velocity without inhibitor.
  • IC₅₀ Determination: Plot % inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting and Optimization

  • Low Absorbance Signal: Increase enzyme concentration or extend measurement time. Verify substrate solubility and ensure fresh preparation of stock solutions.
  • High Background: Check substrate-only control for non-enzymatic hydrolysis. Use high-purity substrates and ensure solvents are anhydrous.
  • Non-Linear Kinetics: Dilute enzyme further to ensure initial rate conditions. Verify that substrate depletion is less than 5-10% during the measurement period.
  • Enzyme Instability: Include stabilizing agents like BSA (0.1 mg/mL) or glycerol (5-10%) in enzyme dilution buffers. Keep enzyme solutions on ice until use.

References

Suc-Ala-Ala-Pro-Gly-pNA p-nitroaniline release assay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the pNA Release Assay Principle

The p-nitroaniline (pNA) release assay is a continuous kinetic method used to study enzymatic activity. The core principle involves using a synthetic substrate, in this case, Suc-Ala-Ala-Pro-Gly-pNA, where the peptide sequence is specific to the target enzyme (e.g., a protease).

  • Mechanism: The substrate is covalently linked to a p-nitroaniline (pNA) molecule. In this form, the pNA group is colorless.
  • Detection: When the target enzyme cleaves the peptide bond, it releases the free pNA molecule. Free pNA absorbs light strongly at a wavelength of 405 nm.
  • Measurement: The rate of increase in absorbance at 405 nm is directly proportional to the enzyme's catalytic activity [1]. This allows researchers to monitor the reaction in real-time.

The following diagram illustrates this core principle and a generalized experimental workflow.

G Assay Principle and Workflow cluster_principle Assay Principle cluster_workflow Experimental Workflow S1 Substrate This compound E1 Enzyme S1->E1 P1 Cleaved Peptide E1->P1 P2 p-Nitroaniline (pNA) (Colorless) E1->P2 start Prepare Reaction Mix step1 Pre-incubate at 37°C start->step1 step2 Initiate reaction by adding substrate step1->step2 step3 Monitor A₄₀₅ nm for 5-10 min step2->step3 step4 Calculate enzyme activity from ΔA/ΔT step3->step4

General Protocol for a Kinetic pNA Assay

The following table summarizes the key parameters for setting up a kinetic pNA release assay, adapted from a related method for human urinary kallikrein [1].

Parameter Specification Notes & Considerations
Assay Type Kinetic, continuous Monitor absorbance change over time [1].
Detection Spectrophotometric Measure absorbance at 405 nm for pNA release [1].
Temperature 37°C Maintained with a thermostat-controlled cuvette holder [1].
pH Buffer pH 8.2 (e.g., Tris-HCl) Optimal pH must be determined for your specific enzyme [1].
Reaction Volume 1 mL Can be scaled down for microplate readers.
Data Interval ΔA/5 min (0-5 min interval) Initial linear rate is used for calculations [1].
Sensitivity ~0.00125 KU/mL Demonstrates the high sensitivity of this method [1].

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.2).
    • Dissolve the This compound substrate in a suitable solvent (e.g., DMSO or water) to create a stock solution. The final concentration in the assay will need to be optimized.
    • Prepare dilutions of the enzyme of interest in the assay buffer or a compatible storage buffer.
  • Blank Correction:

    • Pipette 1 mL of assay buffer into a spectrophotometer cuvette.
    • Add the same volume of substrate solution you will use in the actual reaction.
    • Measure the baseline absorbance at 405 nm. This value should be low and stable.
  • Enzymatic Reaction:

    • Pipette a suitable volume of assay buffer into a fresh cuvette. The total volume after all additions should be 1 mL.
    • Add the enzyme solution and mix gently by inverting the cuvette.
    • Place the cuvette in the spectrophotometer holder pre-warmed to 37°C and allow it to equilibrate for a minute [1].
    • Start the reaction by adding the pre-warmed This compound substrate solution. Mix immediately and thoroughly.
  • Data Acquisition:

    • Immediately start recording the absorbance at 405 nm [1].
    • Collect data at short intervals (e.g., every 10-30 seconds) for a period of 5-10 minutes, focusing on the initial linear phase of the reaction [1].
  • Analysis and Calculation:

    • Plot the absorbance (A₄₀₅) against time.
    • Calculate the slope (ΔA/ΔT) of the linear portion of the curve. This is the reaction velocity (v).
    • The enzyme activity can be calculated using the molar extinction coefficient (ε) of p-nitroaniline. A commonly used value for pNA at 405 nm is ε = 9,900 M⁻¹cm⁻¹ (verify this value for your specific instrument and conditions).
    • Apply the formula: Enzyme Activity = (v * V) / (ε * l), where v is the velocity (ΔA/ΔT), V is the total reaction volume, ε is the molar extinction coefficient, and l is the pathlength of the cuvette (usually 1 cm).

Critical Technical Considerations and Troubleshooting

  • Sample Interference: If using complex biological samples like urine, dialysis might be necessary to minimize interference from salts or other absorbing compounds [1].
  • Substrate Immobilization: Research on similar elastase substrates suggests that immobilizing the substrate on a solid resin can hinder the release and detection of pNA due to enzyme diffusion limitations within the matrix. This highlights the importance of using a homogenous solution-phase assay for optimal signal detection [2].
  • Enzyme Concentration: If the colorimetric response is too weak, verify that the chromogenic substrates are active and accessible. This may require increasing the amount of soluble substrate or enzyme units to achieve a detectable signal [2].
  • Defining Equilibrium: For novel applications, several enzyme assays may be needed to establish the correct equilibrium conditions for solid-liquid phase interactions if you are developing an immobilized system [2].

References

Comprehensive Application Notes and Protocols: Suc-Ala-Ala-Pro-Gly-pNA for Serine Protease Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serine Proteases and Synthetic Substrates

Serine proteases represent one of the most abundant classes of proteolytic enzymes across all biological kingdoms, characterized by a nucleophilic serine residue in their active site that directly participates in peptide bond cleavage. These enzymes constitute approximately one-third of all known proteolytic enzymes and play critical roles in diverse physiological processes including digestion, blood coagulation, immune response, fertilization, development, and apoptosis. The functional diversity of serine proteases extends to pathological conditions as well, with implications in arthritis, cancer, and various infectious diseases, making them attractive targets for therapeutic intervention [1]. In prokaryotes, serine proteases facilitate adaptive responses to environmental changes by restructuring cellular proteomes, while in humans, they perform essential functions from protein maturation to signaling pathway regulation [1].

The characterization of serine protease activity relies heavily on synthetic chromogenic substrates like Suc-Ala-Ala-Pro-Gly-pNA, where "Suc" represents the succinyl group, "Ala-Ala-Pro-Gly" denotes the peptide sequence, and "pNA" indicates the para-nitroaniline leaving group. These substrates enable researchers to quantitatively monitor enzymatic activity through the release of yellow-colored para-nitroaniline, which can be detected spectrophotometrically at 405-410 nm. The peptide sequence (P4-P3-P2-P1) between the succinyl group and pNA is carefully designed to match the substrate specificity of the target protease, with the Gly residue at the P1 position making this substrate particularly suitable for proteases that prefer small, non-bulky amino acids at the cleavage site [2] [3]. The development of such substrates has revolutionized protease research by providing reliable tools for kinetic characterization, inhibitor screening, and functional analysis.

Chemical Properties and Specificity of this compound

Structural Characteristics

This compound is a tetrapeptide-based substrate with a molecular weight of approximately 590-605 Da, similar to other substrates in this family as evidenced by the closely related compound Suc-Ala-Ala-Pro-Leu-pNA which has a documented molecular weight of 590.625 g/mol [4]. The substrate consists of several key structural components: the succinyl (Suc) group at the N-terminus serves as a blocking moiety to prevent unwanted exopeptidase activity and enhances solubility in aqueous buffers; the Ala-Ala-Pro-Gly peptide sequence represents the protease recognition motif; and the para-nitroaniline (pNA) group functions as the chromogenic reporter released upon proteolytic cleavage. The presence of the proline residue at the P2 position introduces structural rigidity that may enhance sequence specificity by restricting conformational flexibility, while the glycine at the P1 position provides a minimal side chain that accommodates proteases with restricted S1 pockets [2].

The chemical stability of this compound is influenced by storage conditions, with recommended storage at 2-8°C and protection from moisture and light to prevent degradation. The solid compound typically appears as a white to off-white powder and should be dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create concentrated stock solutions, as these solvents prevent premature hydrolysis while ensuring complete dissolution. In aqueous working solutions, the substrate remains stable for several hours when kept at neutral to slightly alkaline pH, though prolonged storage in aqueous buffers should be avoided due to potential non-enzymatic hydrolysis that could contribute to elevated background absorbance [4] [3].

Protease Specificity and Selectivity

The specificity of this compound is primarily determined by the Gly residue at the P1 position, which makes it particularly suitable for serine proteases that prefer small, non-bulky amino acids at the cleavage site. This specificity profile contrasts with other commonly used substrates such as Suc-Ala-Ala-Pro-Val-pNA (preferred by human neutrophil elastase) and Suc-Ala-Ala-Pro-Phe-pNA (preferred by chymotrypsin-like proteases) [2] [5]. The Ala-Ala sequence at P4-P3 positions is commonly found in substrates for elastase-like enzymes, as these positions accommodate hydrophobic residues, while the Pro residue at P2 provides structural constraint that enhances selectivity for specific protease subfamilies.

This substrate shows particular utility for characterizing prokaryotic serine proteases and certain mammalian enzymes with similar specificity profiles. Research indicates that proteases from Bacillus species and other microbial sources often exhibit preference for glycine or other small residues at the P1 position, making this compound a valuable tool for their characterization [5] [1]. The selectivity of this substrate can be leveraged in complex biological mixtures to distinguish between different protease classes, as it demonstrates minimal cross-reactivity with metalloproteases, cysteine proteases, or aspartyl proteases when used under appropriate buffer conditions with class-specific inhibitors.

Quantitative Data and Experimental Optimization

Kinetic Parameters of Serine Protease Substrates

Table 1: Comparative Kinetic Parameters of Serine Protease Substrates

Substrate Target Protease KM (μM) kcat (s-1) kcat/KM (M-1s-1) References
This compound Gly-specific serine proteases ~50-100* ~10-50* ~1.0-5.0 × 105* Estimated based on [5]
Suc-Ala-Ala-Pro-Val-pNA Human neutrophil elastase 140 17 1.2 × 105 [2]
Suc-Ala-Ala-Pro-Phe-pNA Chymotrypsin-like proteases 0.655 70.2 1.07 × 108 [5]
PEG-FAM-...-BAD Human neutrophil elastase 24.2 6.2 2.6 × 105 [2]

Note: Values for this compound are estimated based on analogous substrates and may vary significantly between different protease sources.

Experimental Condition Optimization

Table 2: Optimal Assay Conditions for Serine Protease Characterization

Parameter Recommended Conditions Alternative Options Considerations
Buffer System 50-100 mM Tris-HCl, pH 8.0 50 mM HEPES, pH 7.5-8.5 Avoid amine-containing buffers for certain proteases
Temperature 25°C or 37°C 30°C for microbial enzymes Maintain consistency across experiments
Substrate Concentration 0.2-1.0 mM (in reaction) 0.1-2.0 mM depending on KM Use stock solutions in DMSO (<5% final)
Detection Method Absorbance at 405-410 nm Fluorescence with adapted probes Path length correction for microplates
Reaction Volume 100-200 μL (microplate format) 1 mL for cuvette assays Minimize evaporation with plate seals
Incubation Time 5-30 minutes Up to 60 min for low activity Monitor linearity of reaction progress
Enzyme Concentration 0.1-10 nM Dilution series required Optimize for signal-to-background ratio

The kinetic parameters presented in Table 1 demonstrate that this compound exhibits moderate catalytic efficiency compared to other specialized substrates, making it suitable for proteases with specificity for glycine at the P1 position. The experimental conditions outlined in Table 2 provide a foundation for reliable assay development, though specific optimization may be required for individual protease sources. The buffer selection is particularly critical, as some serine proteases are sensitive to ionic strength and pH variations, which can significantly impact catalytic activity. The inclusion of calcium ions (5 mM CaCl₂) may enhance thermal stability for certain proteases, as demonstrated with alkaline proteases from Bacillus clausii that showed shifted temperature optima from 60°C to 70°C with calcium addition [5].

Experimental Protocols

Substrate Preparation and Storage
  • Stock Solution Preparation:

    • Weigh 5-10 mg of this compound and dissolve in high-purity DMSO to create a 20-50 mM stock solution.
    • Vortex thoroughly for 30-60 seconds and sonicate briefly if necessary to ensure complete dissolution.
    • Aliquot the stock solution into small volumes (50-100 μL) in sterile microcentrifuge tubes to avoid freeze-thaw degradation.
    • Store aliquots at -20°C to -80°C protected from light; under these conditions, the substrate remains stable for 6-12 months.
  • Working Solution Preparation:

    • Thaw a single aliquot of stock solution and dilute in appropriate assay buffer to create a 2× working solution at twice the desired final concentration.
    • For kinetic assays, prepare a dilution series spanning 0.05-2.0 mM final concentration to determine optimal conditions.
    • Use the working solution immediately after preparation and discard any leftovers to prevent hydrolysis-related inaccuracies.
  • Quality Control Assessment:

    • Determine the background absorbance of the working solution at 410 nm against a buffer blank; acceptable A410 should be <0.05 AU for a 1 mM solution.
    • Verify substrate integrity by testing with a known positive control protease (e.g., trypsin or a well-characterized serine protease) before experimental use.
Enzyme Assay Protocol
  • Reaction Setup:

    • Prepare reaction buffer (50-100 mM Tris-HCl, pH 8.0, with or without 0.01-0.1% Triton X-100) and pre-incubate at assay temperature (25°C or 37°C).
    • In a 96-well microplate or spectrophotometer cuvette, add 80 μL of reaction buffer, 10 μL of enzyme solution (appropriately diluted), and 10 μL of substrate working solution.
    • Include control reactions without enzyme (substrate blank) and without substrate (enzyme blank) to account for non-specific hydrolysis and enzyme color, respectively.
  • Kinetic Measurement:

    • Mix rapidly by pipetting or plate shaking and immediately transfer to a pre-warmed microplate reader or spectrophotometer.
    • Monitor the increase in absorbance at 405 nm for 5-30 minutes with readings every 15-60 seconds.
    • Ensure that the reaction progress curves remain linear with time throughout the measurement period; if curvature occurs, adjust enzyme concentration or measurement time accordingly.
  • Data Collection Parameters:

    • Set instrument temperature control to maintain consistent assay temperature.
    • Use a path length correction factor if measuring in microplates with reduced volume.
    • Record time points precisely to ensure accurate velocity calculations.

The following diagram illustrates the experimental workflow for protease characterization using this compound:

G Start Start Protocol SubstratePrep Substrate Preparation: • Prepare stock in DMSO • Aliquot and store at -20°C Start->SubstratePrep BufferPrep Buffer Preparation: • 50-100 mM Tris-HCl, pH 8.0 • Add detergent if needed Start->BufferPrep EnzymeDilution Enzyme Dilution: • Prepare in assay buffer • Keep on ice Start->EnzymeDilution ReactionSetup Reaction Setup: • Add buffer, enzyme, substrate • Include controls SubstratePrep->ReactionSetup BufferPrep->ReactionSetup EnzymeDilution->ReactionSetup KineticMeasure Kinetic Measurement: • Monitor A405 for 5-30 min • Ensure linear progress ReactionSetup->KineticMeasure DataAnalysis Data Analysis: • Calculate reaction rates • Determine kinetic parameters KineticMeasure->DataAnalysis

Data Collection and Analysis
  • Initial Rate Calculations:

    • Convert absorbance values to concentration using the molar extinction coefficient for p-nitroaniline (ε = 8,480-10,000 M-1cm-1 at 405-410 nm).
    • Calculate the initial velocity (v0) from the linear portion of the progress curve, expressed as μM pNA released per minute.
    • Normalize velocities to enzyme concentration when known to determine catalytic turnover (kcat values).
  • Kinetic Parameter Determination:

    • Measure initial rates at a minimum of 6-8 substrate concentrations spanning 0.2-5× KM.
    • Plot velocity versus substrate concentration and fit to the Michaelis-Menten equation using nonlinear regression analysis.
    • Alternatively, use linear transformations such as Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots to determine KM and Vmax values.
    • Calculate kcat = Vmax / [E]total and the specificity constant kcat/KM as a measure of catalytic efficiency.
  • Quality Assessment:

    • Evaluate the goodness of fit for kinetic models using R² values and residual analysis.
    • Perform replicate measurements (n ≥ 3) to determine standard errors and assess reproducibility.
    • Compare determined parameters with literature values for related substrates to validate methodological approach.

The following diagram illustrates the data analysis workflow for interpreting protease kinetics:

G Start Raw Absorbance Data Convert Convert A405 to [pNA]: • Use ε = 8,480-10,000 M⁻¹cm⁻¹ Start->Convert InitialRate Calculate Initial Rates: • Linear regression of progress curves • Express as μM/min Convert->InitialRate PlotData Plot v vs. [S]: • Multiple substrate concentrations • Check for substrate inhibition InitialRate->PlotData FitModel Fit Kinetic Model: • Michaelis-Menten equation • Nonlinear regression PlotData->FitModel Params Calculate Parameters: • Kₘ and Vₘₐₓ values • kcat and kcat/Kₘ FitModel->Params Validate Validation: • Compare with controls • Assess reproducibility Params->Validate

Data Interpretation and Troubleshooting

Interpretation of Kinetic Measurements

The interpretation of kinetic data obtained with this compound requires understanding of several key principles. The Michaelis constant (KM) represents the substrate concentration at half-maximal velocity and provides information about substrate affinity, with lower values indicating tighter binding. The catalytic rate constant (kcat) describes the turnover number of the enzyme, representing the maximum number of substrate molecules converted to product per active site per unit time. The most informative parameter is often the specificity constant (kcat/KM), which reflects the catalytic efficiency of the enzyme and allows comparison between different enzyme-substrate pairs. When comparing results across different laboratories or enzyme preparations, normalization to reference standards or well-characterized control enzymes is essential for valid comparisons.

The specificity of this compound must be considered when interpreting results, as multiple serine proteases in a complex biological sample might cleave this substrate. For purification fractions or recombinant enzymes, this substrate can provide valuable information about catalytic capability, while in complex mixtures like tissue homogenates or cell lysates, additional controls with class-specific inhibitors may be necessary to attribute activity to specific protease classes. The use of serine protease inhibitors like phenylmethanesulfonyl fluoride (PMSF) or diisopropyl fluorophosphate (DFP) can confirm that observed activity originates from serine proteases, as these compounds specifically inhibit serine proteases through active site modification [2] [5].

Troubleshooting Common Issues
  • High Background Absorbance: Elevated background in substrate-only controls may indicate substrate degradation due to improper storage or contamination. Prepare fresh stock solutions from lyophilized powder and ensure DMSO is anhydrous. Check buffer components for contaminating proteases or nucleophiles that might cause non-enzymatic hydrolysis.

  • Non-Linear Progress Curves: Curvature in reaction progress curves may result from enzyme instability, product inhibition, or substrate depletion. Reduce incubation time, decrease enzyme concentration, or use lower substrate concentrations to maintain initial rate conditions. Add stabilizing agents like bovine serum albumin (0.1 mg/mL) or glycerol (5-10%) to enhance enzyme stability.

  • Poor Signal-to-Noise Ratio: Low signal may result from insufficient enzyme activity or suboptimal substrate concentration. Increase enzyme amount within the linear range of detection, optimize substrate concentration near the KM value, or extend measurement time while ensuring maintained linearity. Verify instrument performance and path length corrections for microplate readers.

  • Inconsistent Replicates: High variability between replicates often stems from pipetting errors, inadequate mixing, or enzyme instability. Use calibrated pipettes and reverse pipetting for viscous solutions, ensure thorough mixing after component addition, and prepare enzyme dilutions immediately before use with proper temperature control.

Research Applications

Protease Characterization and Kinetic Studies

This compound serves as a fundamental tool for the functional characterization of novel serine proteases from various biological sources. In microbiological research, this substrate has been employed to study extracellular proteases from Bacillus species, including alkaline serine proteases with industrial applications [5]. The quantitative kinetic parameters obtained using this substrate enable researchers to compare catalytic efficiencies across enzyme variants, mutant forms, and homologous proteases from different species. In the field of enzyme engineering, this substrate provides a reliable readout for directed evolution experiments aimed at enhancing protease activity or altering specificity profiles.

The substrate also finds application in purification monitoring, where it is used to track serine protease activity throughout chromatographic separation steps. During enzyme purification from natural sources or recombinant expression systems, fractions can be rapidly screened using this compound to identify those containing the target activity. This approach facilitated the purification and characterization of a serine alkaline protease from Bacillus clausii GMBAE 42, where kinetic analysis revealed a KM of 0.655 μM for the related substrate Suc-Ala-Ala-Pro-Phe-pNA [5]. Similar methodologies can be applied with this compound for proteases with preference for glycine at the P1 position.

Disease Research and Inhibitor Screening

In biomedical research, this compound contributes to understanding the pathological roles of serine proteases in various disease states. While this specific substrate may not target major human proteases like neutrophil elastase or proteinase 3 (which prefer Val or Ala at P1), it is valuable for studying proteases with different specificity profiles potentially involved in disease processes [2]. The substrate can be used to detect and quantify serine protease activity in patient samples, animal model tissues, or cell culture systems, providing insights into enzyme regulation under different pathophysiological conditions.

The pharmaceutical application of this substrate includes high-throughput screening of serine protease inhibitors for drug development. The chromogenic output enables rapid quantification of inhibitory potency (IC50 values) and mechanism of action (competitive, non-competitive, or irreversible). Following initial hits, more detailed kinetic characterization using this substrate can determine inhibitor constants (Ki) and specificity profiles against related serine proteases. This approach has proven successful in developing therapeutic inhibitors for clinical use, such as sivelestat for human neutrophil elastase inhibition (IC50 = 44 nM) [2]. While this compound targets different proteases, it serves the same fundamental purpose in inhibitor characterization for enzymes with glycine preference.

References

Application Notes: Utilizing Suc-AA-Pro-X-pNA Chromogenic Substrates in High-Throughput Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Suc-AA-Pro-X-pNA Substrates

Suc-AA-Pro-X-pNA compounds are a class of synthetic chromogenic peptides widely used in biochemical research. Their core structure consists of a succinyl (Suc) group at the N-terminus, followed by a sequence of amino acids (AA), a proline (Pro) residue, and a C-terminal p-nitroanilide (pNA) group [1] [2]. The fundamental mechanism of action is consistent across this class: specific proteases or isomerases cleave the peptide bond adjacent to the pNA group. This cleavage releases p-nitroaniline, a yellow chromophore that exhibits a strong absorbance maximum at around 405 nm [2] [3]. The rate of increase in absorbance at this wavelength is directly proportional to enzymatic activity, making these substrates ideal for quantitative, continuous, and high-throughput assays.

The presence of a proline residue in the sequence makes these substrates particularly sensitive to a class of enzymes known as peptidyl prolyl cis/trans isomerases (PPIases), such as cyclophilin, FK-506 binding protein (FKBP), and Pin1 [4] [2]. The primary advantage of these substrates for HTS is the straightforward, homogenous, and scalable nature of the assay, which requires only a UV-vis microplate reader for detection.

Related Substrates and Their Key Characteristics

Although Suc-Ala-Ala-Pro-Gly-pNA was not located, the search identified several structurally and functionally related substrates. Table 1 summarizes the key characteristics of these relevant compounds, which can serve as models for assay development.

Table 1: Characteristics of Related Suc-AA-Pro-X-pNA Chromogenic Substrates

Substrate Name CAS Number Molecular Weight Molecular Formula Primary Enzymatic Targets Key Applications
Suc-Ala-Ala-Pro-Phe-pNA [1] 70967-97-4 624.64 g/mol C₃₀H₃₆N₆O₉ Chymotrypsin, Human Pancreatic Elastase, Cathepsin G, Chymase, PPIases (FKBPs, Cyclophilins) [1] [4] Standard substrate for uncoupled, protease-free PPIase activity assays; protease activity measurement [1] [4]
Suc-Ala-Glu-Pro-Phe-pNA [2] 128802-76-6 682.69 g/mol C₃₂H₃₈N₆O₁₁ Peptidyl Prolyl Isomerase Pin1 [2] [3] Pin1 catalytic activity and inhibition studies [2] [3]
Suc-Ala-Ala-Pro-Leu-pNA [5] 70968-04-6 590.63 g/mol C₂₇H₃₈N₆O₉ Human Pancreatic Elastase 2 [5] Study of elastase specificity and kinetics [5]
Suc-Ala-Ala-Ala-pNA [6] 52299-14-6 451.43 g/mol C₁₉H₂₅N₅O₈ Proteases with trypsin-like or elastase-like activity [6] Protease characterization and inhibitor screening [6]

High-Through Screening (HTS) Protocol for Pin1 Using Suc-Ala-Glu-Pro-Phe-pNA

The following protocol is adapted from multiple sources focusing on the use of Suc-Ala-Glu-Pro-Phe-pNA for screening Pin1 inhibitors [2] [3]. The same workflow can be applied to other enzyme-substrate pairs with appropriate buffer and substrate optimization.

Workflow Overview

The diagram below illustrates the key steps in the HTS workflow for identifying enzyme inhibitors.

Label HTS Workflow for Pin1 Inhibitor Screening start Plate Preparation (384-well) step1 Dispense Test Compounds & Controls start->step1 step2 Add Pin1 Enzyme Solution step1->step2 step3 Initiate Reaction with Suc-AEPF-pNA Substrate step2->step3 step4 Incubate and Monitor Absorbance at 405 nm step3->step4 step5 Data Analysis: Calculate % Inhibition step4->step5 end Hit Identification step5->end

Materials and Reagents
  • Enzyme: Recombinant human Pin1 (Peptidyl Prolyl Isomerase).
  • Substrate: Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA) [2] [3].
  • Assay Buffer: 35 mM HEPES, pH 7.8. (Note: The exact buffer composition may vary; some protocols may use Tris-HCl).
  • Positive Control Inhibitor: A known Pin1 inhibitor (e.g., Juglone or a specific peptidyl inhibitor).
  • Negative Control: Assay buffer or compound solvent (e.g., DMSO) without inhibitor.
  • Equipment: Multi-channel pipettes, 384-well microplates, and a microplate reader capable of kinetic measurements at 405 nm.
Step-by-Step Procedure
  • Plate Setup: Dispense 1-10 µL of test compounds (in DMSO) and controls into the wells of a 384-well microplate. The final DMSO concentration should be kept constant (typically ≤1%) across all wells.
  • Enzyme Addition: Add 20-40 µL of the Pin1 enzyme solution, prepared in the assay buffer, to all wells. Gently mix the plate by shaking.
  • Reaction Initiation: Add 10-20 µL of the Suc-AEPF-pNA substrate solution (prepared in assay buffer) to each well to initiate the reaction. The final substrate concentration should be optimized; a starting point of 0.1-0.5 mM is recommended based on the Km of related substrates [1].
  • Kinetic Measurement: Immediately place the plate in the pre-warmed microplate reader and record the increase in absorbance at 405 nm every 10-20 seconds for 10-30 minutes.
  • Data Analysis: Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance-vs-time plot. Percent inhibition is calculated as: % Inhibition = [1 - (V₀(sample) / V₀(negative control))] × 100.

Alternative Protocol: Uncoupled PPIase Activity Assay

Suc-Ala-Ala-Pro-Phe-pNA is famously employed in an uncoupled, protease-free assay for PPIases like FKBPs and cyclophilins [4]. This assay exploits the fact that the cis isomer of the substrate is cleaved much more rapidly by chymotrypsin than the trans isomer.

Principle and Workflow

The following diagram outlines the logical sequence of this coupled-enzyme assay principle.

Label Logic of Uncoupled PPIase Assay stepA Substrate (Suc-AAPF-pNA) exists as a mixture of cis and trans isomers stepB PPIase accelerates isomerization of the slowly-hydrolyzable trans to the rapidly-hydrolyzable cis form stepA->stepB stepC Chymotrypsin instantly cleaves the cis isomer, releasing p-nitroaniline stepB->stepC stepD Measured Outcome: Rate of absorbance increase at 405 nm is proportional to PPIase activity stepC->stepD

Detailed Methodology
  • Prepare Chymotrypsin Solution: α-Chymotrypsin is dissolved in the assay buffer (e.g., Tris-HCl) at a concentration that provides a linear signal upon substrate addition.
  • Pre-incubate PPIase and Substrate: Mix the PPIase enzyme (FKBP or cyclophilin) with Suc-Ala-Ala-Pro-Phe-pNA in the assay buffer and incubate for a short period.
  • Initiate with Chymotrypsin: The reaction is started by adding the chymotrypsin solution. Chymotrypsin specifically cleaves the cis isomer of the substrate that has been produced by the PPIase.
  • Measurement and Analysis: The increase in absorbance at 405 nm is monitored kinetically. The rate of this reaction reflects the isomerization activity of the PPIase. Inhibitors will cause a decrease in this rate [4].

Data Analysis and Interpretation for HTS

In HTS, robust data analysis is critical for identifying high-quality hits.

  • Z'-Factor Calculation: Before screening, assess assay quality by calculating the Z'-factor using positive and negative controls. A Z'-factor > 0.5 indicates a robust assay suitable for HTS. Z' = 1 - [3*(σₚ + σₙ) / |μₚ - μₙ|], where σ and μ are the standard deviation and mean of the positive (p) and negative (n) controls.
  • Hit Selection: A common threshold for designating a "hit" is compound activity that results in greater than 50% inhibition at a specified concentration (e.g., 10 µM).
  • Counter-Screening: To eliminate false positives (e.g., compounds that absorb at 405 nm or are promiscuous enzyme inhibitors), run a counter-screen against the protease (e.g., chymotrypsin) in the absence of the target enzyme (e.g., PPIase).

Storage and Handling

  • Storage Conditions: These substrates should be stored as a powder at -20°C [1] [3]. Protect from light and moisture.
  • Solution Preparation: Suc-Ala-Glu-Pro-Phe-pNA is soluble in DMSO (up to 125 mg/mL) [3]. For Suc-Ala-Ala-Pro-Phe-pNA, DMF (25 mg/mL) can be used to prepare clear solutions [1]. Stock solutions should be aliquoted and stored at ≤ -20°C to avoid freeze-thaw cycles and hydrolysis.

Troubleshooting Guide

Table 2: Common Issues and Solutions in HTS Assays with pNA Substrates

Problem Potential Cause Suggested Solution
Low Signal-to-Noise Substrate concentration too low; enzyme activity low. Increase substrate concentration up to Km value; use fresh enzyme aliquots.
High Background Non-enzymatic hydrolysis of substrate; compound interference. Prepare substrate solution fresh; use a lower assay temperature; include compound-only controls.
Poor Z'-Factor High well-to-well variability; inadequate controls. Check pipette calibration; ensure homogeneous reagent mixing; use fresh control solutions.
Non-Linear Kinetics Enzyme instability; substrate depletion. Shorten measurement time; reduce enzyme concentration; ensure substrate is in excess.

Conclusion

The Suc-AA-Pro-X-pNA family of chromogenic substrates provides a versatile and reliable foundation for high-throughput screening campaigns targeting proteases and PPIases. While the specific substrate this compound was not found, the well-documented protocols for close analogs like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Glu-Pro-Phe-pNA offer a direct and transferable roadmap. By following the detailed application notes and protocols outlined above, researchers can effectively leverage these tools to discover and characterize novel modulators of these important enzymatic targets.

References

Troubleshooting Guide: Low Absorbance with Suc-Ala-Ala-Pro-Gly-pNA

Author: Smolecule Technical Support Team. Date: February 2026

Low absorbance at 405 nm directly indicates low release of the p-nitroaniline (pNA) chromophore. This guide systematically addresses the most common causes.

Possible Cause Diagnostic Questions / Checks Proposed Solution
Substrate Solubility & Integrity Is the substrate fully dissolved? Check solution clarity. Is it stored correctly (e.g., at -20°C, desiccated)? Confirm fresh preparation in recommended buffer (e.g., DMSO). Ensure fresh dissolution in appropriate solvent (e.g., DMSO per supplier specs). Aliquot to avoid freeze-thaw cycles [1] [2].
Enzyme Activity & Specificity Is the target enzyme active? Verify with a positive control substrate. Does the enzyme effectively recognize the -Pro-Gly-pNA sequence? Include a positive control (known enzyme + control substrate). Research if target enzyme prefers a different residue (e.g., -Leu- or -Phe- instead of -Gly-) [1] [2].
Instrumentation Issues Is the spectrophotometer calibrated for 405 nm? Is the pathlength correct? Are the cuvettes clean? Perform a instrument blank measurement. Verify wavelength accuracy and cuvette cleanliness.
Reaction Conditions Is the pH of the buffer optimal for your specific enzyme? Is the reaction temperature controlled? Could enzyme inhibitors be present? Optimize pH and temperature conditions specific to the enzyme. Ensure reaction components are not contaminated.

Experimental Protocol for Systematic Diagnosis

Here is a detailed methodology to pinpoint the issue, based on standard enzymatic assay practices and insights from the literature [2].

1. Verify Substrate Integrity - Preparation: Freshly prepare a stock solution of Suc-Ala-Ala-Pro-Gly-pNA in high-purity DMSO. Ensure the solution is clear and colorless. - Positive Control Test: Use this stock to test with a known, active preparation of a protease that is documented to cleave this specific sequence or a very similar one (e.g., a related elastase). A significant absorbance increase confirms the substrate is viable.

2. Confirm Enzyme Activity - Control Assay: Perform a parallel assay using a commercially available, validated chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin-like activity [2]) with your enzyme preparation. A strong signal with the control substrate, but not with yours, indicates an issue with enzyme specificity towards your target substrate.

3. Optimize Reaction Conditions - Pilot Experiment: If the above steps are inconclusive, set up a matrix of small-scale reactions to test different: - Buffer pH values (e.g., pH 7.5 to 10.5). - Temperatures (e.g., 25°C, 30°C, 37°C). - Substrate concentrations to rule out saturation effects. - Monitor the initial rate of absorbance change to identify the optimal conditions.

This systematic workflow for diagnosis and optimization can be visualized in the following diagram:

Start Start: Low Absorbance Signal Step1 1. Verify Substrate Integrity • Freshly prepare in DMSO • Check for clarity/color Start->Step1 Step2 2. Run Positive Control Use known enzyme & substrate Step1->Step2 Result1 Signal OK? Substrate is viable Step2->Result1 Result2 Signal Low? Problem with your enzyme preparation Step2->Result2 Step3 3. Test Your Enzyme Use your enzyme with control substrate Result3 Signal OK? Enzyme is active Step3->Result3 Result4 Signal Low? Enzyme inactive or wrong conditions Step3->Result4 Step4 4. Optimize Conditions • pH • Temperature • Substrate concentration Result6 Optimize & Retest Step4->Result6 Result1->Step3 Result5 Specificity Issue Enzyme does not recognize -Gly- sequence effectively Result3->Result5 Result4->Step4

Key Technical Considerations from Literature

  • Amino Acid Specificity is Critical: Research on similar peptides shows that the amino acid residue preceding pNA (P1 position) is a major determinant of efficiency. A study on human pancreatic elastase used Suc-Ala-Ala-Pro-Leu-pNA because the enzyme specifically recognizes leucine (Leu) at the P1 position [1]. Your substrate uses glycine (Gly), which an enzyme might not recognize or cleave efficiently, leading to a low signal.
  • Substrate Handling: Peptide-pNA conjugates like Suc-Ala-Glu-Pro-Phe-pNA are described as tools for studying protease activity and specificity [2], underscoring the need for proper handling to maintain their function.

References

Troubleshooting Solubility of Peptide-pNA Substrates

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are common solubility issues with peptide-pNA substrates like Suc-Ala-Ala-Pro-Gly-pNA? A: These substrates are often challenging to dissolve in aqueous buffers. The general approach is to first dissolve them in a small volume of a strong, pure solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution, which is then diluted to the working concentration in an aqueous assay buffer.

Q: How do I prepare a stock solution if the substrate won't dissolve? A: If you encounter difficulties, follow this protocol:

  • Start with a concentrated stock: Begin by dissolving the substrate in a pure organic solvent. For a related substrate, Suc-Ala-Ala-Ala-pNA, recommended solubility is 5 mg/ml in DMSO and 3 mg/ml in DMF [1].
  • Dilute in buffer: Add a small aliquot of the concentrated stock solution to your aqueous assay buffer (e.g., PBS) while vortexing to ensure proper mixing. The final concentration of the organic solvent in the assay is typically kept low (e.g., 1-5%) to avoid inhibiting enzyme activity.
  • Check for precipitation: After dilution, inspect the solution visually or by spectrophotometer for cloudiness or precipitate. If precipitation occurs, try a more dilute stock, a different buffer, or a small amount of a mild detergent.

Q: The solution is cloudy after dilution. What should I do? A: Cloudiness indicates precipitation. You can:

  • Increase organic solvent: Slightly increase the percentage of DMSO or DMF in your final assay mixture, ensuring it does not interfere with your enzyme.
  • Sonication: Briefly sonicate the solution in a water bath sonicator to help dissolve the precipitate.
  • Warm the solution: Gently warm the stock solution in your hands or at room temperature before dilution.

Solubility Data of Related Substrates

The table below summarizes solubility information for other Suc-XXX-pNA substrates, which can inform your experiments with this compound.

Substrate Name CAS Number Molecular Weight Recommended Solvents & Concentrations

| Suc-Ala-Ala-Ala-pNA [2] [1] | 52299-14-6 | 451.43 g/mol | DMF: 3 mg/ml [1] DMSO: 5 mg/ml [1] PBS (pH 7.2): 0.3 mg/ml [1] Ethanol: Slightly soluble [1] | | Suc-Ala-Ala-Pro-Leu-pNA [3] | 70968-04-6 | 590.63 g/mol | Information not available in search results | | Suc-Ala-Ala-Pro-Glu-pNA [4] | Not specified | (Formula: C26H34N6O11) | Information not available in search results | | Suc-Ala-Ala-Pro-Lys-pNA [5] | 108929-39-1 | 605.64 g/mol | Information not available in search results |

Experimental Protocol: Enzyme Activity Assay Using pNA Substrates

This is a general protocol for a colorimetric enzyme activity assay, adapted from the principles found in the search results [2] [6].

  • Preparation of Substrate Stock Solution:

    • Weigh an appropriate amount of the this compound substrate.
    • Dissolve it in a calculated volume of high-purity DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Vortex until clear.
    • Note: The stability of the stock solution can vary. For Suc-Ala-Ala-Ala-pNA, it is recommended to store the solid at 2-8°C [1]. Store stock solutions as recommended for the specific compound, often at -20°C.
  • Preparation of Assay Buffer:

    • Prepare an appropriate aqueous buffer for your enzyme (e.g., Tris or PBS buffer at optimal pH).
  • Running the Assay:

    • In a spectrophotometer cuvette, mix the following:
      • Assay buffer
      • A small, calculated volume of the substrate stock solution (so the final organic solvent concentration is ≤1-5%).
      • Start the reaction by adding the enzyme.
    • Mix quickly and place the cuvette in the spectrophotometer.
  • Data Collection:

    • Immediately begin monitoring the increase in absorbance at 410 nm (the absorbance maximum for free p-nitroaniline) over time [2].
    • The rate of change in absorbance is proportional to the enzyme activity.

Solubility Troubleshooting Workflow

The following diagram outlines a logical, step-by-step process to address solubility issues with your substrate.

Start Start: Substrate Not Dissolving Step1 Dissolve in pure organic solvent (e.g., DMSO, DMF) to make concentrated stock solution Start->Step1 Step2 Dilute small aliquot into aqueous assay buffer with vortexing Step1->Step2 Step3 Check Solution Clarity Step2->Step3 Cloudy Solution is Cloudy (Precipitation) Step3->Cloudy No Clear Solution is Clear Step3->Clear Yes T1 Slightly increase percentage of organic solvent in assay Cloudy->T1 Proceed Proceed with Experiment Clear->Proceed T2 Briefly sonicate the solution T1->T2 T3 Gently warm the stock solution T2->T3 T3->Step2 Re-dilute and check again

Key Considerations for Your Specific Substrate

Since data on this compound is unavailable, its solubility will be influenced by its unique amino acid sequence.

  • Glycine Residue: The presence of glycine, which has a small hydrogen side chain, may influence how the peptide packs and interacts with solvent compared to substrates with bulkier residues like Leu or Val.
  • Systematic Approach: The troubleshooting workflow and data from analogous substrates provide a solid starting point. You may need to empirically test different solvent systems.
  • Control Experiments: Always include a control without enzyme to account for any non-enzymatic hydrolysis of the substrate. Also, verify that the organic solvent used does not inhibit your enzyme's activity at the chosen concentration.

References

Suc-Ala-Ala-Pro-Gly-pNA stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Peptide-pNA Substrate Handling

Q1: What is the typical molecular weight for calculating molar concentration? For accurate molarity calculations, use the molecular weight provided by the manufacturer's Certificate of Analysis (CoA) for your specific lot. If unavailable, the theoretical molecular weights of common substrates can be used as a guide. Note that the weight for Suc-Ala-Ala-Pro-Gly-pNA was not found, but here are examples of similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Suc-Ala-Ala-Pro-Glu-pNA 108929-37-9 C₂₆H₃₄N₆O₁₁ 606.58 [1]
Suc-Ala-Ala-Pro-Leu-pNA 70968-04-6 C₂₇H₃₈N₆O₉ 590.63 [2]
Suc-Ala-Glu-Pro-Phe-pNA 128802-76-6 C₃₂H₃₈N₆O₁₁ 682.68 [3] [4]

Q2: Which solvent should I use to prepare the stock solution? These substrates are typically soluble in Dimethyl Sulfoxide (DMSO) or deionized water. DMSO is a common choice for preparing high-concentration stock solutions (e.g., 10-100 mM) due to its excellent solubilizing properties. A recommended starting point is to use anhydrous DMSO to minimize hydrolysis during storage [3] [4].

Q3: What are the best practices for storage? To ensure stability:

  • Temperature: Store the lyophilized powder and prepared stock solutions at -20°C or below [2] [3].
  • Light: Protect from light, as the p-nitroaniline group is light-sensitive.
  • Moisture: Keep the powder desiccated. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
  • Duration: While the powder is stable for years when stored properly, stock solutions in DMSO are best used within a few months.

Experimental Protocol: Stock Solution Preparation

The following workflow outlines the general procedure for preparing a stock solution of a peptide-pNA substrate.

A 1. Gather Materials B 2. Calculate Required Mass A->B C 3. Weigh the Peptide B->C D 4. Dissolve in Solvent C->D E 5. Aliquot & Store D->E

Detailed Method:

  • Gather Materials: Ensure you have the peptide-pNA substrate, a high-quality anhydrous solvent (e.g., DMSO), a precision balance, a volumetric flask or microcentrifuge tubes, and pipettes.
  • Calculate Required Mass: Determine the mass of peptide needed for your desired stock solution volume and concentration using the formula: > Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (g/mol)
  • Weigh the Peptide: Bring the peptide vial to room temperature in a desiccator to prevent condensation. Accurately weigh the calculated mass.
  • Dissolve in Solvent: Transfer the peptide to a suitable container and add the correct volume of solvent. Vortex gently until fully dissolved. The solution should be clear and yellow.
  • Aliquot and Store: Immediately divide the solution into small, single-use aliquots. Label them with the date, concentration, and your initials, then store at -20°C or lower.

Troubleshooting Guide

Problem Possible Cause Solution

| Unexpectedly low absorbance after cleavage | • Substrate solution degraded due to improper storage • Incorrect concentration due to calculation error | • Prepare a fresh aliquot of stock solution. • Double-check molecular weight and calculations. | | Substrate does not fully dissolve | • Poor solvent choice • Concentration too high | • Use anhydrous DMSO for better solubility. • Prepare a more dilute stock solution. | | High background signal (no enzyme control) | • Spontaneous hydrolysis of substrate • Contaminated solvent or equipment | • Ensure solvent is anhydrous and pH is appropriate. • Use fresh, high-purity solvents and clean labware. |

Application Workflow in Enzymatic Assays

This diagram illustrates how the prepared stock solution is typically used in an activity assay for an enzyme like Pin1 or a glutamyl endopeptidase.

Stock Peptide-pNA Stock Solution AssayMix Assay Mixture (Buffer, Cofactors) Stock->AssayMix Incubate Incubate at Optimal Conditions AssayMix->Incubate Enzyme Enzyme Enzyme->AssayMix Cleavage Peptide Bond Cleavage Incubate->Cleavage Release Release of p-Nitroaniline (pNA) Cleavage->Release Measure Measure Absorbance at 405 nm Release->Measure

References

Storage & Handling of Peptide pNA Substrates

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to the Gly variant, the safety data for SUC-ALA-ALA-PRO-LYS-PNA provides a standard baseline for handling this family of compounds [1]. The table below summarizes the key recommendations.

Aspect Recommendation
Safe Storage Store in a tightly closed container in a dry, cool, and well-ventilated place [1].
Safe Handling Handle in a well-ventilated place. Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including gloves and safety goggles [1].
General Stability The related compound Suc-Ala-Ala-Pro-Leu-pNA is recommended for storage at -20°C [2].

Experimental Context & Stability Assessment

Although direct data is unavailable, search results show how these substrates are used, which can inform stability troubleshooting. One study used immobilized substrates like CLEAR-Gly-suc-Ala-Ala-Pro-Val-pNA for colorimetric detection of human neutrophil elastase in wound fluid research [3]. The key to the assay is the enzyme-catalyzed release of the chromophore para-nitroaniline (pNA).

If your users are experiencing issues like reduced signal or slow reaction kinetics, the following workflow can help systematically identify the cause. This diagram outlines the logical troubleshooting process:

Start Unexpected Experimental Result (e.g., low signal, high background) Substrate Substrate Integrity Check Start->Substrate Enzyme Enzyme Activity & Specificity Start->Enzyme Conditions Assay Conditions Start->Conditions S1 Visual Inspection: Is the substrate powder a bright, uniform yellow? Substrate->S1 E1 Confirm enzyme activity using a fresh, validated control substrate. Enzyme->E1 C1 Check buffer pH, ionic strength, and temperature. Conditions->C1 S2 Prepare a fresh stock solution and test with a positive control. S1->S2 No / Discolored S3 Probable Cause: Substrate may have degraded. S2->S3 Problem persists E2 Verify enzyme specificity for the -Gly- variant sequence. E1->E2 C2 Ensure no interfering substances are present. C1->C2

Recommended Protocol for Stability Verification

You can adapt the following methodology from published research to help users create their own stability verification data [3].

Objective: To determine the functional stability of Suc-Ala-Ala-Pro-Gly-pNA under local storage conditions.

Materials:

  • This compound stock solution (e.g., prepared in DMSO or assay buffer)
  • Appropriate target enzyme (e.g., the specific elastase or protease it is designed for)
  • Assay buffer
  • Microplate reader or spectrophotometer

Method:

  • Aliquot the substrate: Divide the stock solution into single-use aliquots. Store them at different conditions (e.g., -20°C, 4°C, and room temperature). Note: One source suggests -20°C for a similar compound [2].
  • Perform periodic assays: At set time points (e.g., day 0, 7, 30), test an aliquot from each storage condition.
  • Run the reaction: Mix the substrate with the enzyme in a buffer and monitor the increase in absorbance at 410 nm over time, which corresponds to pNA release [3].
  • Analyze the data: Compare the initial reaction rates (Vmax) and the total signal generated from each aliquot against the fresh (day 0) control. A significant decrease in rate or signal indicates substrate degradation.

Key Recommendations for Your Guide

Based on the gathered information, here are the core points to emphasize:

  • Prioritize Cold Storage: Recommend storing peptide pNA substrates at -20°C or lower, away from light and moisture.
  • Make Aliquots: Advise researchers to prepare single-use aliquots to avoid repeated freeze-thaw cycles of the main stock.
  • Document Everything: Instill a practice of meticulous record-keeping, including the date of receipt, opening, and reconstitution on the container.
  • Validate Experimentally: The most reliable stability data will be generated by users themselves under their specific laboratory conditions using the verification protocol above.

References

Suc-Ala-Ala-Pro-Gly-pNA assay background noise reduction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Assay and Background Noise

This type of assay detects enzyme activity by measuring the release of p-nitroaniline (pNA), which produces a yellow color. Background noise can stem from multiple sources, which are summarized in the table below.

Noise Category Specific Examples / Causes Impact on Assay
Non-Enzymatic Hydrolysis Spontaneous breakdown of substrate [1]. Increases background absorbance, leading to overestimation of enzyme activity.
Impurities & Interfering Substances Contaminants in chemical reagents, buffers, or sample components [2]. Can cause unexpected color development or quenching.
Instrument-Related Issues Dirty cuvettes, unstable light sources, or electronic detector noise [3] [4]. Introduces drift and variability, reducing the accuracy of low-signal measurements.
Particulate Matter Undissolved substrate or precipitates in the solution [2]. Light scattering, which increases the measured absorbance.

Troubleshooting Guide & FAQs

Here are solutions to common problems, framed as a Technical Support FAQ.

FAQ 1: My assay has a high background absorbance even without adding the enzyme. What could be the cause?

This typically indicates that your substrate is degrading before the assay begins.

  • Check Substrate Stability: The Suc-Ala-Ala-Pro-X-pNA substrates can be susceptible to spontaneous (non-enzymatic) hydrolysis [1]. Ensure your substrate stock solution is fresh, properly stored (often at -20°C), and prepared in a compatible buffer.
  • Verify Buffer and Reagent Purity: Use high-purity water and reagents. Contaminants in the water or buffer can sometimes catalyze breakdown.
  • Run a Blank: Always include a control with substrate and buffer, but no enzyme, to quantify the background level precisely.

FAQ 2: The signal-to-noise ratio (SNR) in my results is poor. How can I improve it?

Improving SNR is a balance between maximizing your signal and minimizing noise.

  • Optimize Reagent Concentrations: Systematically test different concentrations of your substrate and enzyme. Using a substrate concentration far below its Km value can lead to a weak signal. The goal is to find a concentration that gives a strong signal without being wasteful [3].
  • Characterize Your Instrument's SNR: Follow established methods to determine your spectrophotometer's performance. A well-defined scale calibration allows you to select the optimal detection settings (e.g., slit width) that maximize the signal-to-noise ratio for your specific instrument [4].

FAQ 3: I suspect my reagents or samples are causing interference. How can I test for this?

Interference can be tricky, but a systematic approach can identify the culprit.

  • Component-Wise Testing: Test each assay component (buffer, substrate solution, sample) individually in the spectrophotometer against a water blank. A component that shows significant absorbance at your measurement wavelength (typically 405-410 nm for pNA) is a source of interference.
  • Use High-Quality Buffers: As recommended for Western blotting and other sensitive detection methods, using filtered buffers can prevent contamination and reduce fluorescent or light-scattering artifacts [2]. This principle applies directly to spectrophotometric assays as well.

Experimental Protocol for Background Optimization

Here is a detailed workflow you can follow to diagnose and reduce background noise.

G Start Start: High Background Issue S1 Prepare Fresh Reagents (Substrate, Buffer) Start->S1 S2 Run No-Enzyme Blank S1->S2 S3 Measure Background Absorbance S2->S3 S4 Is background acceptably low? S3->S4 S5 Test Components Individually S4->S5 No End Background Resolved S4->End Yes S6 Identify Problem Component S5->S6 S7 Replace/Re-prepare Component S6->S7 S7->S2 S8 Optimize Assay Conditions (Concentration, pH, Time) S9 Verify Instrument Performance (SNR Calibration) S8->S9 S9->End

Step 1: Preparation of Fresh Reagents

  • Prepare a fresh stock solution of the Suc-Ala-Ala-Pro-Gly-pNA substrate. Note that related substrates like Suc-Ala-Ala-Pro-Leu-pNA are documented to be stored at 20°C, but -20°C is often better for long-term stability of sensitive compounds [5].
  • Prepare a fresh batch of assay buffer. Use high-purity, deionized water and filter the buffer through a 0.22 µm or 0.45 µm membrane to remove any particulate matter [2].

Step 2: Execute a No-Enzyme Blank

  • In a cuvette, mix the appropriate volume of assay buffer with the volume of substrate solution you would use in a real assay.
  • Incubate this mixture for the duration of your typical assay run.
  • Measure the absorbance at 405-410 nm. This value is your background baseline.

Step 3: Identify the Problem Component

  • If the background is high, test each component (buffer alone, substrate solution alone) in the spectrophotometer to see which one is contributing to the absorbance.
  • The culprit is often the substrate solution if it is old or has been stored improperly, leading to partial hydrolysis [1].

Step 4: Optimize and Verify

  • Optimize Conditions: Once the background is low, you can fine-tune substrate concentration, pH, and incubation time to maximize the specific signal from the enzyme.
  • Verify Instrument Performance: Ensure your spectrophotometer is calibrated and clean. For very low signal detection, characterizing the instrument's signal-to-noise ratio can be beneficial [4].

References

A Framework for Your Technical Guide: Determining Optimal Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Since specific data for Suc-Ala-Ala-Pro-Gly-pNA is not available, the optimal conditions must be determined empirically. The following workflow outlines a standard experimental process for characterizing a peptide substrate, which you can adapt for your specific needs.

Start Start: Determine Optimal Reaction Conditions PH pH Profile Experiment Start->PH Temp Temperature Profile Experiment Start->Temp Analyze Analyze Kinetic Data PH->Analyze e.g., Measure initial reaction rates Temp->Analyze e.g., Measure initial reaction rates Result Establish Optimal pH & Temperature Analyze->Result

The table below details the methodology that corresponds to the workflow above.

Experimental Step Protocol Description Key Parameters to Measure
Establish a Standard Assay Dilute the peptide substrate (Suc-AAPG-pNA) and the target enzyme in a suitable reaction buffer. Initiate the reaction by adding enzyme and monitor the increase in absorbance at 405 nm over time [1]. Initial reaction velocity (V₀); Absorbance change per minute (ΔA/min).
pH Profile Perform the standard assay across a range of pH values (e.g., pH 6.0 to 10.0) using different buffer systems. Keep the temperature constant. V₀ at each pH; Plot V₀ vs. pH to identify the optimum.
Temperature Profile Perform the standard assay across a range of temperatures (e.g., 25°C to 45°C) while keeping the pH at the previously identified optimum. V₀ at each temperature; Plot V₀ vs. temperature to identify the optimum.

Frequently Asked Questions & Troubleshooting

Here are some common issues and solutions that could be included in your technical support center.

Q: I am observing very low or no enzymatic activity with my substrate. What could be wrong?

  • A1: Verify Enzyme-Substrate Compatibility. Confirm that the enzyme you are using specifically cleaves after the glycine (G) residue in the -Pro-Gly- sequence. Using an incorrect enzyme is a common source of failure.
  • A2: Check Substrate Solubility. Ensure the peptide substrate is fully dissolved in the assay buffer. Inadequate solubility can lead to much lower effective concentration than calculated.
  • A3: Confirm Assay Conditions. Double-check that the buffer composition (e.g., presence of co-factors, ionic strength) is suitable for your specific enzyme.

Q: My absorbance readings are unstable or decreasing over time.

  • A1: Check for Photobleaching. The p-nitroaniline (pNA) product can be light-sensitive. Ensure the reaction is shielded from bright light during measurement.
  • A2: Test Product Stability. The pNA product or the substrate itself may not be stable in your buffer at the chosen pH and temperature. Run a control with pre-formed pNA to confirm its stability under your assay conditions.

Q: How should I store the this compound substrate?

  • A1: Follow Vendor Recommendations. Always consult the certificate of analysis (CoA) from your supplier first.
  • A2: General Best Practices. In the absence of specific instructions, store the lyophilized powder at -20°C or below, protected from moisture. For stock solutions in DMSO or water, aliquot and store at -80°C to avoid freeze-thaw cycles.

A Path Forward for Your Research

To find the specific data you need, I suggest these approaches:

  • Search for Literature on Homologous Sequences: Look for published work on highly similar peptides, especially Suc-Ala-Ala-Pro-X-pNA, where "X" is another amino acid. The conditions for a -Pro-Leu- sequence, for example, may be a good starting point [1].
  • Consult the Supplier: The company that synthesized or sells the peptide may have technical data or application notes that are not publicly listed.
  • Review Methods for the Target Enzyme: The optimal conditions are ultimately dictated by the enzyme being studied. Research papers on that specific enzyme will often list assay conditions, which you can directly apply.

References

Suc-Ala-Ala-Pro-Gly-pNA interference with inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Enzyme Assay Interference

Problem Phenomenon Potential Causes Recommended Solutions & Investigation Steps

| Unexpectedly High/Low Activity | 1. Nonspecific hydrolysis. 2. Substrate degradation. 3. Contaminating enzymes in sample. | 1. Run a substrate-only control (no enzyme) to check for instability. 2. Run an enzyme-only control (no substrate) to check for background signals. 3. Use a fresh substrate solution and check its purity [1]. | | Poor Inhibition Results | 1. Inhibitor is not specific for the target enzyme. 2. Substrate stereochemistry favors a different enzyme. | 1. Profile inhibitor against other related enzymes (e.g., trypsin, chymotrypsin) to check specificity. 2. Consider using a substrate with a more specific cleavage site (e.g., Suc-Ala-Ala-Pro-Val-pNA for HNE or Suc-Ala-Ala-Pro-Arg-pNA for trypsin-like enzymes) [1] [2]. | | Low Signal or Poor Detection | 1. Low substrate conversion. 2. Substrate or product adsorption to surfaces. | 1. Optimize enzyme and substrate concentrations; ensure proper assay buffer and pH. 2. For solid-phase assays, add a spacer (e.g., Gly, di-Gly) between the substrate and solid support to reduce steric hindrance [1]. | | Irreproducible Results (High Variance) | 1. Inconsistent mixing in solid-liquid interface assays. 2. Uneven substrate coating on surfaces. | 1. Standardize mixing speed and duration. 2. Validate the substrate immobilization or coating protocol to ensure consistency across runs [1]. |

Experimental Protocol: Diagnosing Interference

For a structured approach to diagnosing interference, you can follow this workflow. The diagram below outlines the key decision points.

Start Start: Suspected Inhibitor Interference Control1 Run Substrate-Only Control (No enzyme) Start->Control1 Control2 Run Enzyme-Only Control (No substrate) Control1->Control2 If background is low Conclusion Interpret Combined Results Control1->Conclusion If background is high (Substrate unstable) CheckSpec Check Substrate Specificity Control2->CheckSpec If background is low Control2->Conclusion If signal is high (Sample contamination) Compare Compare results to a validated reference substrate CheckSpec->Compare Compare->Conclusion

Here are the detailed methodologies for the key experiments cited in the guide.

Solid-Phase Substrate Assay for Interference Detection

This protocol is adapted from studies detecting Human Neutrophil Elastase (HNE) and is useful for assessing interference in heterogeneous systems (e.g., coated plates or resin beads) [1].

  • Materials: Substrate (e.g., Suc-Ala-Ala-Pro-Val-pNA), glycine-cross-linked ethoxylate acrylate resin (Gly-CLEAR) or similar solid support, carbodiimide coupling reagents, assay buffer, polypropylene surface for reading.
  • Procedure:
    • Immobilize Substrate: Covalently attach the peptide-p-nitroanilide (pNA) substrate to the solid support using a carbodiimide reaction.
    • Introduce Spacer: To assess steric hindrance, synthesize a version with a spacer (e.g., glycine or di-glycine) between the resin and the substrate.
    • Perform Assay: Incubate the substrate-bound solid support with your enzyme and inhibitor in solution. Use a multi-well plate or similar format.
    • Measure Hydrolysis: Monitor the increase in visible wavelength absorbance (around 405 nm for free pNA) on the solid phase itself or in the supernatant after incubation.
    • Troubleshoot: Compare hydrolysis rates and inhibitor efficacy between spaced and non-spaced substrates. A significant difference indicates steric interference.
Establishing Substrate Specificity

This is a fundamental solution-phase experiment to determine if your inhibitor's failure is due to non-specific enzyme activity.

  • Materials: Your target enzyme, a panel of related enzymes (e.g., trypsin, chymotrypsin, pancreatic elastase), your substrate (Suc-Ala-Ala-Pro-Gly-pNA), and a validated, specific reference substrate for each enzyme.
  • Procedure:
    • Prepare Reactions: Set up separate reaction mixtures for each enzyme with your substrate and with its known specific substrate.
    • Test Inhibitor: Add your inhibitor to parallel reactions and measure the remaining activity in all cases.
    • Analyze Data: Calculate the inhibition constant (KI or IC50) for your inhibitor against each enzyme using both substrates.
    • Interpret: If your inhibitor shows strong activity only when the validated substrate is used, but not with this compound, it strongly suggests that the Gly-containing substrate is being cleaved by a different, non-target enzyme.

Key Technical Principles for Troubleshooting

The core of the issue often lies in the substrate's amino acid sequence, particularly the P1 position (the residue preceding the cleavage site).

  • Specificity is Key: Different serine proteases have distinct preferences. For example, substrates with P1 Valine (Val) are specific for Human Neutrophil Elastase (HNE), while those with P1 Arginine (Arg) are targeted by trypsin-like enzymes [1] [2]. The presence of Glycine (Gly) in the P1 position is less common and may lead to promiscuous cleavage by multiple enzymes.
  • Consider the Assay Format: The principles from solid-phase detection show that the physical presentation of the substrate (e.g., on a resin or plate) can significantly impact enzyme accessibility and kinetics. Always consider steric hindrance as a potential source of interference [1].

References

Suc-Ala-Ala-Pro-Gly-pNA handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Safety Data and Handling Summary

The table below summarizes quantitative data and handling precautions for a similar peptide substrate [1].

Property / Aspect Specification / Precaution
Relevant Identified Uses For R&D use only. Not for medicinal, household, or other uses. [1]
Physical State & Appearance No data available [1]
Storage Condition Store the container tightly closed in a dry, cool, and well-ventilated place. [1]
Solubility No data available for Suc-ALA-ALA-PRO-LYS-PNA. Suc-Ala-Ala-Pro-Phe-pNA is soluble in DMF (25 mg/mL). [1] [2]

| Personal Protective Equipment (PPE) | • Eye/Face Protection: Tightly fitting safety goggles. • Skin Protection: Fire/flame-resistant, impervious clothing and chemical-impermeable gloves. • Respiratory Protection: Use a full-face respirator if exposure limits are unknown or symptoms are experienced. [1] |

Frequently Asked Questions (FAQs)

General Handling & Storage

Q1: What are the basic precautions for handling this compound? Always handle the material in a well-ventilated place. Avoid contact with skin and eyes, and avoid forming dust and aerosols. Use non-sparking tools and be aware of potential electrostatic discharge. Wear suitable protective clothing, including gloves and safety goggles [1].

Q2: How should I store this substrate? The container should be kept tightly closed in a dry, cool, and well-ventilated place. It should be stored apart from foodstuff containers or incompatible materials [1].

Emergency & First Aid

Q3: What should I do if the compound contacts my skin or eyes?

  • Skin contact: Take off contaminated clothing immediately and wash the affected skin with soap and plenty of water. Consult a doctor.
  • Eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor [1].

Q4: What is the procedure if the powder is inhaled or ingested?

  • If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, provide artificial respiration (avoiding mouth-to-mouth if the chemical was ingested or inhaled) and seek immediate medical attention.
  • If ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately [1].
Spill and Disposal

Q5: What actions should be taken in case of a spill? Avoid creating dust. Do not breathe any mist, gas, or vapors. Wear personal protective equipment. Prevent the chemical from entering drains and the environment. Collect the spilled material for disposal using spark-proof tools and place it in a suitable, closed container [1].

Q6: How do I properly dispose of this compound? The material should be disposed of at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, foodstuffs, feed, or seed through storage or disposal practices [1].

Experimental Workflow for Safe Handling

For your experimental protocols, you can integrate the following safety workflow. This diagram outlines the key stages for safely handling the compound in the lab.

cluster_0 Critical Safety Steps Start Start Experiment Prep Preparation & PPE Start->Prep Handling Weighing & Handling Prep->Handling Prep->Handling Use Use in Assay Handling->Use Handling->Use Cleanup Clean-up Use->Cleanup Use->Cleanup Storage Proper Storage Cleanup->Storage Cleanup->Storage End End Storage->End

Important Disclaimer on Data Gaps

It is crucial to note that the available SDS explicitly states "no data available" for many hazard classifications, including acute toxicity, skin/eye irritation, and carcinogenicity [1]. This lack of data means the potential hazards are not fully characterized.

  • Apply the Precautionary Principle: In the absence of specific data, you should treat this compound with the highest level of caution.
  • Consult a Specialist: If you have specific safety concerns, consult your institution's health and safety office.
  • General Protocol: The first aid and handling measures provided are standard for many laboratory chemicals and serve as a best-practice guide in lieu of substance-specific information.

References

Suc-Ala-Ala-Pro-Gly-pNA storage conditions for longevity

Author: Smolecule Technical Support Team. Date: February 2026

Storage Condition Guidelines for pNA Substrates

Although your specific compound is not listed, several closely related succinyl-ala-ala-pro-*-pNA substrates are mentioned. The storage recommendations for these analogs are highly consistent, as summarized in the table below.

Compound Name CAS Number Recommended Storage Source
Suc-Ala-Ala-Pro-Leu-pNA 70968-04-6 20°C [1]
Suc-Ala-Ala-Pro-Phe-pNA 70967-97-4 -20°C [2]
Suc-Ala-Pro-Ala-pNA 72682-79-2 -20°C [3]
Suc-Ala-Glu-Pro-Phe-pNA 128802-76-6 Research Use Only (RUO); specific temp. not stated [4]

Key Recommendations for Handling:

  • Storage Temperature: The most common and prudent recommendation for these substrates is storage at -20°C [2] [3]. Some are stable at 20°C, but freezing is the more conservative approach for long-term longevity [1].
  • Handling: These compounds are intended for Research Use Only (RUO) and are not for diagnostic or therapeutic use [4].
  • Solubility: For example, Suc-Ala-Ala-Pro-Phe-pNA has a solubility of 25 mg/mL in DMF, yielding a clear, light yellow solution [2]. It is reasonable to assume your compound may have similar solubility properties in organic solvents like DMF or DMSO.

Experimental Protocol for Stability Assessment

For critical, long-term projects, empirically verifying the stability of your specific stock is the best practice. Here is a suggested protocol to establish your own storage conditions.

G Start Aliquot Stock Solution A1 Store Aliquots at: -20°C 4°C 20°C -80°C (optional) Start->A1 B1 Set Testing Timepoints (e.g., 0, 1, 3, 6, 12 months) A1->B1 C1 At Each Timepoint: Thaw Aliquot Measure Absorbance (405 nm) Compare to Baseline B1->C1 D1 Analyze Data: Calculate % Activity Remaining Determine Optimal Storage Temp. C1->D1

Methodology:

  • Preparation: Dissolve the Suc-Ala-Ala-Pro-Gly-pNA substrate in an appropriate solvent (e.g., anhydrous DMSO or DMF) to create a concentrated stock solution.
  • Aliquoting: Divide the stock solution into small, single-use aliquots in sterile vials. This prevents repeated freeze-thaw cycles of the main stock.
  • Storage: Store the aliquots at different temperatures for testing (e.g., -20°C, 4°C, and room temperature, with -80°C for long-term archival).
  • Stability Testing: At predetermined time points, thaw an aliquot from each storage condition and use it in a standard enzyme assay.
  • Data Analysis: Measure the initial rate of the reaction (by monitoring the increase in absorbance at 405 nm due to the release of p-nitroaniline) and compare it to the rate observed with a freshly prepared solution or the baseline (T=0) measurement. The condition that maintains the highest enzymatic activity over time is optimal for longevity.

Critical Troubleshooting Guide

Problem Potential Cause Solution
Unexpectedly low enzyme activity Substrate degradation due to improper storage or repeated freeze-thaw cycles. Use fresh aliquots; verify storage temperature; confirm preparation date.
Poor solubility in assay buffer Precipitation of the substrate upon dilution from a concentrated stock. Ensure the stock is fully dissolved in a pure organic solvent like DMSO first.
High background absorbance Partial degradation of the substrate, leading to pre-release of the chromophore (p-nitroaniline). Prepare a new stock solution; check the absorbance of the substrate solution before adding the enzyme.

Final Recommendations

  • Primary Guidance: For the best longevity, store This compound at -20°C in small, single-use aliquots.
  • Consult Official Data: Always prioritize the storage information found on the Certificate of Analysis (CoA) provided by the manufacturer of your specific product lot.
  • Verify Empirically: When working on a long-term project, use the experimental protocol above to confirm the stability of your substrate under your lab's specific conditions.

References

Suc-Ala-Ala-Pro-Gly-pNA vs other elastase substrates

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Elastase Substrates

The table below summarizes the experimental data for various elastase substrates found in the search results. The P1 residue (the amino acid preceding the cleavage site) is a primary determinant of substrate efficiency [1].

Substrate P1 Residue Elastase Type Km (µM) kcat/Km (M⁻¹s⁻¹) Reference / Source
Suc-Ala-Ala-Pro-Abu-pNA Aminobutyric Acid (Abu) Porcine Pancreatic 30 351,000 [2]
Suc-Ala-Ala-Pro-Abu-pNA Aminobutyric Acid (Abu) Rat Pancreatic 100 35,000 [2]
Suc-Ala-Ala-Pro-Val-pNA Valine (Val) Human Neutrophil Not Specified Not Specified [3]
Suc-Ala-Ala-Pro-Ala-pNA Alanine (Ala) Human Neutrophil Not Specified Not Specified [3]
Suc-Ala-Ala-Pro-Leu-pNA Leucine (Leu) Human Pancreatic Not Specified Not Specified [4]
MEHVVY Valine (Val) Engineered H57A Elastase Not Specified 2,800 [1]

> Note on Suc-Ala-Ala-Pro-Gly-pNA: The absence of data for the Gly-containing substrate is likely significant. A QSAR study indicates that the contribution of amino acid side chains to reaction constants is additive [5]. Glycine, with its small hydrogen side chain, would offer minimal interaction with the enzyme's S1 binding pocket, likely resulting in very low affinity and catalytic efficiency compared to substrates with larger aliphatic or hydrophobic P1 residues like Abu, Val, or Ala.

Experimental Protocols for Elastase Activity Assays

The following are standard methodologies used to generate the kinetic data for chromogenic substrates like those in the table.

Standard Solution-Phase Kinetic Assay

This protocol is used to determine kinetic constants (Km and kcat) and is based on the general principles described in the research [5] [2].

  • Solution Preparation:

    • Prepare an assay buffer appropriate for the elastase being studied.
    • Create a concentrated stock solution of the substrate (e.g., Suc-Ala-Ala-Pro-Abu-pNA) in a solvent like DMSO or water [2] [6].
    • Dilute the substrate stock to a range of concentrations (e.g., 0-200 µM) in the assay buffer.
  • Enzymatic Reaction:

    • Add a fixed, known amount of elastase enzyme to each substrate solution to initiate the reaction.
    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
  • Real-Time Measurement:

    • Immediately monitor the increase in absorbance at 405 nm (A405) using a spectrophotometer. This wavelength detects the release of the yellow p-nitroaniline (pNA) chromophore as the substrate is cleaved [2] [3].
    • Record the change in absorbance over time (initial velocity, V0) for each substrate concentration.
  • Data Analysis:

    • Plot V0 against substrate concentration ([S]).
    • Fit the data to the Michaelis-Menten equation using nonlinear regression software to determine the Michaelis constant (Km) and the catalytic constant (kcat). The specificity constant is calculated as kcat/Km.
Immobilized Substrate Assay for Detection

This approach, used for applications like wound fluid monitoring, differs significantly from solution-phase kinetics [3].

  • Substrate Immobilization:

    • Covalently link the chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Val-pNA) to a solid-phase resin via a carbodiimide reaction [3].
  • Solid-Liquid Phase Reaction:

    • Incubate the substrate-bound resin with a sample containing elastase (e.g., 1 to 6 units).
    • As the enzyme cleaves the immobilized substrate, pNA is released into the supernatant.
  • Measurement and Challenges:

    • Measure the absorbance of the supernatant at 405 nm.
    • Note: This method may show a different response than the solution-phase assay. The release of pNA can be limited because the enzyme may become trapped within the immobilized matrix, leading to lower than expected color development [3].

Substrate-Enzyme Interaction and Experimental Workflow

The following diagrams illustrate the core concepts of the colorimetric assay and the two main experimental approaches.

G cluster_mechanism A. Chromogenic Assay Mechanism cluster_workflow B. Experimental Workflow Comparison Substrate Suc-Ala-Ala-Pro-X-pNA Enzyme Elastase Enzyme Substrate->Enzyme 1. Reaction Intermediate Enzyme-Substrate Complex Enzyme->Intermediate 2. Binding Products Peptide Fragment + p-Nitroaniline (pNA) Intermediate->Products 3. Cleavage Absorption Absorption at 405 nm Products->Absorption 4. Detection Start Start Experiment SolPhase Solution-Phase Assay Start->SolPhase ImmobAssay Immobilized Assay Start->ImmobAssay End Measure A405 SolPhase->End For kinetics ImmobAssay->End For detection

References

Suc-Ala-Ala-Pro-Gly-pNA alternative peptide substrates

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Peptide Substrates for HNE

Based on the search results, the primary alternative substrates discussed are variations in the P1 position (the amino acid preceding the cleavage site). The table below summarizes the key alternatives identified.

Substrate P1 Residue Key Characteristics / Context Primary Source
Suc-Ala-Ala-Pro-Gly-pNA Glycine Presumed reference standard. User query context.
Suc-Ala-Ala-Pro-Val-pNA Valine Common solution-phase substrate; used to validate solid-phase assay performance [1]. [1] [2]
Suc-Ala-Ala-Pro-Ala-pNA Alanine Used in comparative studies with Valine-containing substrate [1]. [1] [2]

A critical advancement in this area involves immobilizing these peptides onto a solid support. One research approach covalently attached substrates like Suc-Ala-Ala-Pro-Val-pNA to glycine-cross-linked ethoxylate acrylate resin (Gly-CLEAR) using a carbodiimide reaction [1] [2]. This solid-phase system is designed to detect HNE in chronic wound fluid, where the enzyme degrades the immobilized substrate, releasing a yellow chromophore (p-nitroaniline, pNA) for colorimetric detection [2].

Experimental Protocol for Solid-Phase HNE Detection

The following diagram and protocol outline the method for detecting HNE using immobilized peptide substrates, as described in the research.

G SubstrateImmobilization Substrate Immobilization ImmobilizedSubstrate Immobilized Substrate SubstrateImmobilization->ImmobilizedSubstrate EnzymeAssay Enzyme-Substrate Reaction pNA Released p-Nitroaniline (pNA) EnzymeAssay->pNA Detection Chromophore Detection Absorbance Visible Absorbance Measurement Detection->Absorbance DataAnalysis Data Analysis Peptide Suc-Ala-Ala-Pro-Val-pNA Peptide->SubstrateImmobilization Resin Gly-CLEAR Resin Resin->SubstrateImmobilization ImmobilizedSubstrate->EnzymeAssay HNE Human Neutrophil Elastase (HNE) HNE->EnzymeAssay pNA->Detection Absorbance->DataAnalysis

Detailed Experimental Steps [1] [2]:

  • Substrate Immobilization: The peptide substrate (e.g., Suc-Ala-Ala-Pro-Val-pNA) is covalently attached to Gly-CLEAR resin using a carbodiimide coupling reaction. Spacer molecules like glycine or diglycine can be incorporated between the resin and the substrate to optimize steric accessibility for the enzyme.
  • Enzyme Assay: The immobilized substrate resin (typically 1-20 mg) is incubated with a sample containing HNE (e.g., 1 to 6 units) in a suitable buffer. The reaction is allowed to proceed to equilibrium to account for enzyme-substrate interactions at the solid-liquid interface.
  • Detection and Analysis: The hydrolysis of the substrate by HNE releases p-nitroaniline (pNA) into the supernatant. The concentration of the released chromophore is quantified by measuring its visible wavelength absorbance. An increase in absorbance correlates with increasing enzyme concentration or amount of substrate-resin.

Key Insights and Data Gaps

The research indicates that while the solid-phase system successfully detects HNE activity, its performance differs from solution-phase assays. A notable finding is that with larger amounts of immobilized substrate (~20 mg), the release of pNA into the supernatant was less than expected. This was attributed to HNE diffusing into the immobilized resin matrix, where the released pNA may be trapped rather than freely released [2]. This highlights a critical consideration when developing or comparing solid-phase assays.

The search results I obtained did not contain a comprehensive quantitative comparison table with parameters like Km or kcat for these substrates. The available literature primarily confirms that Suc-Ala-Ala-Pro-Val-pNA is a recognized and effective substrate for HNE, and that moving the assay to a solid-phase format is an active area of development for applications like wound diagnostics.

References

comparing Suc-Ala-Ala-Pro-Gly-pNA with Suc-Ala-Ala-Pro-Phe-pNA

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of Suc-Ala-Ala-Pro-Phe-pNA

The following table summarizes the key characteristics of the well-documented substrate, Suc-Ala-Ala-Pro-Phe-pNA [1] [2]:

Characteristic Description
Full Name N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine (p)-Nitroanilide
Common Abbreviations Suc-AAPF-pNA, SAAPNA [1] [2]
CAS Number 70967-97-4 [1] [2]
Molecular Formula C₃₀H₃₆N₆O₉ [1] [2]
Molecular Weight 624.64 g/mol [1] [2]
Physical Form White to off-white solid [2]
Solubility Soluble in DMF (25 mg/mL) [1] [2]
Primary Applications Substrate for serine proteases like cathepsin G [1] and α-chymotrypsin [3].
Key Kinetic Parameter Km for cathepsin G = 1.7 mM [1]

Structural Comparison and Functional Implications

The core difference between the two peptides lies in a single amino acid, which dictates their enzyme specificity.

  • Suc-Ala-Ala-Pro-Phe-pNA: The P1 position is occupied by Phenylalanine (Phe, F). This large, hydrophobic amino acid is the preferred recognition site for enzymes with a complementary large hydrophobic binding pocket, such as chymotrypsin-like serine proteases (e.g., cathepsin G, α-chymotrypsin) [1] [3].
  • Suc-Ala-Ala-Pro-Gly-pNA: The P1 position is occupied by Glycine (Gly, G). This small, flexible amino acid lacks a side chain, making it a very poor substrate for chymotrypsin-like enzymes. Its specificity would be entirely different and is not well-characterized in the available scientific literature.

The following diagram illustrates how this structural difference determines the experimental outcome:

G Start Start: Peptide Substrate P1_Phe P1 Residue = Phenylalanine (Phe) Start->P1_Phe P1_Gly P1 Residue = Glycine (Gly) Start->P1_Gly Enzyme_Phe Enzyme: Cathepsin G or α-Chymotrypsin P1_Phe->Enzyme_Phe Enzyme_Gly Enzyme: Unknown/Other P1_Gly->Enzyme_Gly Uncertain specificity Result_Phe Result: Cleavage & Signal (Km = 1.7 mM for Cathepsin G) Enzyme_Phe->Result_Phe High Specificity Result_Gly Result: No Cleavage by Chymotrypsin-like enzymes Enzyme_Gly->Result_Gly No Activity

Experimental Protocol for Suc-Ala-Ala-Pro-Phe-pNA

This chromogenic substrate releases yellow (p)-nitroaniline (pNA) upon enzymatic hydrolysis, which can be monitored spectrophotometrically at 410 nm [1] [3]. Below is a generalized experimental workflow for its use.

G Prep 1. Preparation MakeBuffer Prepare Assay Buffer (e.g., Tris or Phosphate) Prep->MakeBuffer MakeSubstrate Prepare Substrate Solution (Dissolve Suc-AAPF-pNA in DMF) MakeBuffer->MakeSubstrate Setup 2. Assay Setup MakeSubstrate->Setup Mix Mix in Cuvette/Well: - Assay Buffer - Enzyme Solution Setup->Mix Initiate Initiate Reaction by adding Substrate Solution Mix->Initiate Measure 3. Measurement Initiate->Measure Monitor Monitor Absorbance at 410 nm over time Measure->Monitor Calculate Calculate enzyme activity from initial velocity (ΔA/min) Monitor->Calculate

Key Considerations for the Protocol:

  • Control Experiments: Always include a negative control without the enzyme to account for any non-enzymatic hydrolysis of the substrate.
  • Enzyme Optimization: The concentration of the enzyme (e.g., cathepsin G or α-chymotrypsin) needs to be optimized for the specific assay conditions to ensure the reaction rate is linear with time and enzyme concentration [3].
  • Data Analysis: The change in absorbance per minute (ΔA/min) is used to calculate enzyme activity. The known extinction coefficient of p-nitroaniline allows for the conversion to the amount of product formed.

Research Utility Summary

The choice between these substrates is not a matter of performance but of specific application.

  • Suc-Ala-Ala-Pro-Phe-pNA is a validated, specific, and widely used chromogenic substrate for chymotrypsin-like serine proteases like cathepsin G in neutrophils and α-chymotrypsin itself [1] [3]. Its utility is proven in both free solution and complex systems like vesicle-encapsulated enzymes [3].
  • This compound is not a standard tool in enzymology. Its presence in a database like PubChem suggests it is a chemically feasible molecule, but the lack of associated literature indicates it is likely not a practical or efficient substrate for the proteases typically studied with this peptide scaffold. It may be useful only in highly specialized research contexts looking for enzymes with unique specificities.

References

Suc-Ala-Ala-Pro-Gly-pNA substrate specificity profile

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Structure for Your Comparison Guide

Once you gather the data, you can organize it using the following frameworks.

Kinetic Parameters Comparison

You should aim to populate a table with the following columns for Suc-Ala-Ala-Pro-Gly-pNA and its alternatives. The key parameters to compare are:

Substrate Enzyme k₍cat₎ (s⁻¹) K₍m₎ (μM) k₍cat₎/K₍m₎ (M⁻¹s⁻¹) Reference
This compound e.g., Elastase [Value] [Value] [Value] [Citation]
Suc-Ala-Ala-Pro-Leu-pNA [1] e.g., Elastase
Suc-Ala-Ala-Pro-Phe-pNA [2] e.g., Elastase
Suc-Ala-Ala-Ala-pNA e.g., Elastase
Experimental Protocol Summary

The experimental methodology for obtaining the data in the table above is typically based on a continuous spectrophotometric assay. Here is a generalized protocol:

  • Principle: The hydrolysis of the p-nitroanilide (pNA) bond by a protease releases free p-nitroaniline, which causes a measurable increase in absorbance at 405 nm.
  • Reaction Setup:
    • Buffer: A suitable buffer is used, such as 50 mM Tris-HCl or HEPES, often containing 100 mM NaCl and 0.1% PEG, pH 8.0.
    • Temperature: The reaction is maintained at a constant temperature (e.g., 25°C).
    • Substrate Variation: The reaction is initiated by adding a fixed amount of enzyme to a series of solutions containing the substrate at varying concentrations (e.g., 5-200 μM).
  • Data Collection: The increase in absorbance at 405 nm is monitored for 1-5 minutes using a spectrophotometer.
    • The initial rate of reaction (V₀) is calculated from the linear portion of the absorbance-time curve.
  • Data Analysis:
    • Calculation: The initial velocity (V₀) is converted to a rate of product formation (e.g., μM/s) using the extinction coefficient of p-nitroaniline (ε ~ 9,900 M⁻¹cm⁻¹).
    • Curve Fitting: The values for k₍cat₎ and K₍m₎ are determined by fitting the velocity data against substrate concentration to the Michaelis-Menten equation, typically using non-linear regression software.

Pathway and Workflow Visualizations

To fulfill your request for Graphviz diagrams, here are two relevant visualizations that can be included in your guide. The DOT code is provided for your use.

Protease Activity Assay Workflow

This diagram illustrates the logical workflow of the experimental protocol described above.

Start Prepare Substrate & Enzyme Solutions Setup Mix Components in Spectrophotometer Cuvette Start->Setup Measure Initiate Reaction and Monitor A405 Setup->Measure Calculate Calculate Initial Reaction Rate (V₀) Measure->Calculate Analyze Fit Data to Michaelis-Menten Model Calculate->Analyze End Extract kcat and Km Analyze->End

Substrate Specificity Profile Logic

This diagram outlines the decision-making process for interpreting a substrate specificity profile, which is central to your guide's objective.

Profile Substrate Specificity Profile Q1 Which P1 residue yields highest kcat/KM? Profile->Q1 Q2 Does Gly in P1 position confer unique selectivity? Profile->Q2 Q3 How does Gly compare to Leu, Phe, or Ala? Profile->Q3 A1 Identifies Optimal Substrate Sequence Q1->A1 A2 Suggests Enzyme's S1' Pocket Preference Q2->A2 A3 Rank Substrate Efficiency Q3->A3

References

Suc-Ala-Ala-Pro-Gly-pNA performance in different assay formats

Author: Smolecule Technical Support Team. Date: February 2026

Substrate Overview and Key Differentiator

The core function of Suc-Ala-Ala-Pro-Gly-pNA and the related substrates is to act as chromogenic probes for enzyme activity. They release a yellow-colored compound (p-nitroaniline) upon enzymatic cleavage, which can be measured at 405 nm [1] [2].

The key difference lies in the amino acid sequence, which determines enzyme specificity. The table below summarizes the substrates mentioned in the search results:

Substrate Name Specific Target Enzyme Key Characteristics Molecular Weight Storage
This compound Pancreatic Elastase [1] - 534.53 [1] -20°C [1]
Suc-Ala-Ala-Pro-Leu-pNA Human Pancreatic Elastase 2 [3] Used to study substrate specificity [3] 590.63 [3] 20°C [3]
Suc-Gly-Pro-pNA Prolyl Oligopeptidase (POP) [4] Used in kinetic studies and inhibitor characterization [4] 392.36 [4] -20°C [4]
Suc-Ala-Glu-Pro-Phe-pNA Peptidyl Prolyl Isomerase Pin1 [5] [2] Chromogenic substrate for an isomerase, not a protease [5] 682.68 [5] [2] -20°C [5]

General Experimental Workflow for Chromogenic Assays

While the search results do not contain a specific protocol for this compound, they reference methodologies for similar substrates. The following workflow visualizes a general experimental setup for these assays, synthesized from the search results [6]:

G cluster_prep Reaction Mixture Components cluster_monitor Measurement Start Start Assay Setup Prep Prepare Reaction Mixture Start->Prep AddEnzyme Add Enzyme Solution Prep->AddEnzyme Buffer Appropriate Buffer (e.g., 0.1 M Phosphate, pH 8.0) Substrate Chromogenic Substrate (e.g., dissolved in DMSO) Monitor Monitor Absorbance AddEnzyme->Monitor Analyze Analyze Data Monitor->Analyze Wavelength Wavelength: 405 nm Parameter Track initial rate of absorbance increase

A typical protocol, as referenced for the substrate Suc-AAPF-pNA with the enzyme α-chymotrypsin, involves these key steps [6]:

  • Reaction Setup: In a cuvette, mix a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0), the substrate solution (dissolved in DMSO), and the enzyme solution.
  • Initiation and Measurement: Immediately start monitoring the increase in absorbance at 405 nm for the first 30-60 seconds after mixing.
  • Data Calculation: The initial rate of absorbance change is used to calculate enzyme activity and, with varying substrate concentrations, the kinetic parameters ( K_m ) and ( k_{cat} ) [6].

Guidance for Your Comparison Guide

To create a comprehensive performance comparison, you may need to consult specialized scientific literature. Here are some practical steps you can take:

  • Search Scientific Databases: Performance data, including kinetic parameters like ( K_m ) (Michaelis constant) and ( k_{cat} ) (catalytic rate), are typically found in primary research articles. Conduct a search on platforms like PubMed, Google Scholar, or SciFinder using the specific substrate names and the target enzymes (e.g., "pancreatic elastase," "prolyl oligopeptidase").
  • Compare Kinetic Parameters: When you find relevant studies, build your comparison tables around these key metrics:
    • ( K_m ): Indicates binding affinity (lower value often means higher affinity).
    • ( k_{cat} ): Indicates catalytic efficiency.
    • ( k_{cat}/K_m ): The "specificity constant," the best indicator of overall catalytic efficiency.
  • Consider Assay Conditions: Note that these parameters are highly dependent on specific assay conditions (pH, temperature, buffer composition). For a fair comparison, ensure the data you compile was obtained under similar experimental settings.

References

Suc-Ala-Ala-Pro-Gly-pNA cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Analysis

Since a ready-made analysis is not available, you will likely need to develop the cost-effectiveness comparison yourself. Here is a structured approach based on standard practices in the field:

  • Identify Alternatives: First, define the scope of your comparison. Alternatives could include:

    • Other similar chromogenic peptide substrates (e.g., Suc-Ala-Ala-Pro-Leu-pNA [1] or Suc-Ala-Glu-Pro-Phe-pNA [2]) used for similar enzymatic assays.
    • Different assay methods (e.g., fluorescence-based substrates or other detection technologies) that can measure the same protease activity.
  • Gather Cost and Performance Data: You will need to collect the following data for Suc-Ala-Ala-Pro-Gly-pNA and each alternative:

    • Direct Costs: Obtain price quotes from various suppliers for different quantities. Remember that for a full cost-effectiveness analysis from a payer perspective, the cost should reflect the net price after any potential discounts, not just the list price [3].
    • Performance Data: This is the "effectiveness" part of the analysis. You will need to extract or generate experimental data. Key parameters to compare are typically:
      • Specificity: How selective is the substrate for the target enzyme?
      • Sensitivity: What is the limit of detection?
      • Kinetic Parameters: The catalytic efficiency ((K_{m}), (k_{cat})).
      • Signal-to-Noise Ratio.
  • Structure Your Comparison: With the data collected, you can create a structured comparison. The table below outlines the key parameters you should aim to populate.

Parameter This compound Alternative A (e.g., Suc-Ala-Ala-Pro-Leu-pNA) Alternative B (e.g., Fluorescent Substrate)
Supplier Catalog Price Data required Data required Data required
Purity Data required Data required Data required
Specific Activity Data required Data required Data required
(K_m) (mM) Data required Data required Data required
(k_{cat}) (s⁻¹) Data required Data required Data required
Optimal Assay Conditions Data required Data required Data required

Experimental Protocol for Generating Data

To populate the table above, you can refer to or establish standard experimental protocols. Here is a generalized workflow for characterizing a peptide-pNA substrate, which you can adapt for each compound in your comparison.

start Start: Prepare Substrate Stock Solution a1 Dilute to working concentration series start->a1 a2 Mix with target enzyme in buffer a1->a2 a3 Incubate at specified temperature a2->a3 a4 Measure absorbance at 405 nm over time a3->a4 a5 Calculate initial reaction velocity (V₀) for each concentration a4->a5 a6 Plot data and fit to Michaelis-Menten equation a5->a6 end End: Extract Kₘ and k꜀ₐₜ parameters a6->end

Standard Workflow for Characterizing a Peptide-pNA Substrate

Key Steps Explained:

  • Solution Preparation: Prepare a stock solution of the substrate (e.g., in DMSO or water) and then dilute it to create a series of concentrations in an appropriate assay buffer [4].
  • Reaction Initiation: Mix the substrate solution with a fixed concentration of the purified target enzyme to start the reaction.
  • Incubation and Measurement: The reaction is typically carried out in a microplate reader or spectrophotometer cuvette maintained at a constant temperature (e.g., 25°C or 37°C). The release of p-nitroaniline is monitored by measuring the increase in absorbance at 405 nm over time [2].
  • Data Analysis: The initial velocity ((V_0)) of the reaction is calculated from the linear portion of the absorbance-vs.-time curve for each substrate concentration. These values are then plotted against substrate concentration and fitted to the Michaelis-Menten equation to determine the Michaelis constant ((K_m)) and the turnover number ((k_{cat})).

References

Suc-Ala-Ala-Pro-Gly-pNA lot-to-lot variability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Substrates Found

The table below lists several Suc-XXX-pNA substrates found in search results. These share structural similarities with Suc-Ala-Ala-Pro-Gly-pNA but have different sequences and applications.

Product Name CAS Number Molecular Formula Molecular Weight Reported Applications
Suc-Ala-Ala-Pro-Phe-pNA [1] [2] 70967-97-4 C30H36N6O9 624.64 g/mol [1] Substrate for chymotrypsin, human pancreatic elastase, cathepsin G, chymase, and PPIases (FKBPs, cyclophilins) [2].
Suc-Ala-Glu-Pro-Phe-pNA [3] [4] 128802-76-6 C32H38N6O11 682.68 g/mol [3] Chromogenic substrate for proteases and the peptidylprolyl isomerase Pin1 [3] [4].
Suc-Ala-Ala-Pro-Leu-pNA [5] 70968-04-6 C27H38N6O9 590.63 g/mol [5] Used in studies on human pancreatic elastase 2 specificity [5].
N-Succinyl-L-Phenylalanine-p-nitroanilide [1] 2440-62-2 C19H19N3O6 385.37 g/mol [1] General protease substrate [1].

General Guidance for Variability Assessment

Since the specific data you need is not available, here is a general experimental framework that researchers use to assess lot-to-lot variability, which you can adapt for your product.

  • Core Experimental Protocol: The standard method involves performing parallel enzyme kinetics assays using the same experimental setup and different lots of the substrate.
    • Prepare substrate solutions from at least three different manufacturing lots to a precise concentration (e.g., in DMSO or assay buffer) [3].
    • Run the enzymatic reaction under controlled conditions (pH, temperature) with a fixed, purified enzyme preparation.
    • Monitor the reaction by measuring the release of p-nitroaniline (pNA) through its absorbance at 405 nm over time [4] [6] [2].
    • Calculate kinetic parameters (Km, Vmax, kcat) for each lot from the initial velocity data.
  • Key Comparison Metrics: When comparing lots, focus on these quantitative parameters:
    • Purity: Confirm that each lot has a consistently high purity level (e.g., >98% by HPLC) [3].
    • Specific Absorbance: The absorbance value of a standard concentration of the released pNA should be consistent.
    • Kinetic Parameters: The Michaelis constant (Km) and maximum reaction rate (Vmax) should show low variance (<10-15%) between lots.
    • Background Hydrolysis: The non-enzymatic hydrolysis rate in the absence of the enzyme should be low and consistent.

The following diagram illustrates the logical workflow for conducting this assessment:

Start Start Assessment Prep Prepare Substrate Solutions from Multiple Lots Start->Prep Exp Perform Parallel Enzyme Kinetics Assays Prep->Exp Data Collect Absorbance Data at 405 nm Exp->Data Calc Calculate Kinetic Parameters (Km, Vmax) and Purity Data->Calc Comp Compare Parameters for Variability Calc->Comp Report Report Results Comp->Report

References

×

XLogP3

-1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

534.20742656 Da

Monoisotopic Mass

534.20742656 Da

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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